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  • Product: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
  • CAS: 1207175-16-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine: Structure, Properties, and Significance

Abstract This technical guide provides a comprehensive overview of the chemical compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Designed for researchers, medicinal chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, physicochemical properties, and unique identifiers. Furthermore, it contextualizes the significance of the pyrazolo[4,3-c]pyridine scaffold in modern pharmacology, exploring its potential applications based on its structural relationship to biologically crucial purine systems. This guide serves as a foundational resource for scientists interested in leveraging this and related molecules for novel therapeutic development.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a heterocyclic aromatic system of considerable interest in medicinal chemistry. Its structure, which features a fused pyrazole and pyridine ring, renders it a bioisostere of purine. This structural mimicry is highly significant; purine is a fundamental component of nucleic acids (adenine, guanine) and high-energy molecules like ATP. Consequently, enzymes that interact with purines, such as kinases, are often susceptible to inhibition by purine analogues.

The broad spectrum of biological activities associated with pyrazolo[4,3-c]pyridine derivatives—including antimicrobial, anti-inflammatory, antiviral, and antitumor effects—has driven significant research into this class of compounds.[1] Recent studies have identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a critical virulence factor, highlighting their potential as novel anti-tubercular agents.[2] This established biological relevance makes a detailed understanding of specific derivatives like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine essential for the rational design of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research and development. The following section details the key identifiers and calculated properties of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

The structural identity of a compound is precisely defined by internationally recognized nomenclature and notation systems. For the title compound, these are summarized below. The CAS Number provides a unique registry identifier, while InChI and its hashed counterpart, the InChIKey, offer a canonical, machine-readable representation of the molecular structure, crucial for database searches and informatics.

IdentifierValueSource
IUPAC Name 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridineManual
CAS Number 1207175-16-3
Molecular Formula C₁₁H₁₄ClN₃
InChI 1S/C11H14ClN3/c1-7(2)6-8-10-9(15(3)14-8)4-5-13-11(10)12/h4-5,7H,6H2,1-3H3
InChIKey IMLGCGNBKUQSFQ-UHFFFAOYSA-N

The molecular weight is a fundamental property derived from the molecular formula. The physical form as a solid is noted from supplier data, which is typical for heterocyclic compounds of this size at standard temperature and pressure.

PropertyValueNotes
Molecular Weight 223.70 g/mol Calculated from the molecular formula C₁₁H₁₄ClN₃.
Physical Form SolidAs per supplier technical data sheet.

Chemical Structure and Representation

The arrangement of atoms and bonds in 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine defines its chemical behavior and biological activity. The structure consists of the core bicyclic pyrazolo[4,3-c]pyridine system with four key substitutions:

  • A chloro group at the C4 position of the pyridine ring.

  • An isobutyl group at the C3 position of the pyrazole ring.

  • A methyl group on the N1 nitrogen of the pyrazole ring.

The relationship between these key chemical identifiers is crucial for navigating chemical databases and ensuring the correct compound is being studied.

Compound 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine CAS CAS: 1207175-16-3 Compound->CAS is registered as Formula Formula: C₁₁H₁₄ClN₃ Compound->Formula has molecular InChI InChI String Compound->InChI is represented by InChIKey InChIKey InChI->InChIKey is hashed to G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Purity HPLC (>95%) Purification->Purity Identity LC-MS Purity->Identity Structure NMR (¹H, ¹³C) Identity->Structure Composition HRMS Structure->Composition Final Final Composition->Final Validated Compound

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Exploratory

The Pharmacophoric Role and Mechanism of Action of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Targeted Therapeutics

Executive Summary In modern rational drug design, the specific molecule 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is rarely administered as a standalone therapeutic. Instead, it function...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the specific molecule 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is rarely administered as a standalone therapeutic. Instead, it functions as a highly specialized, pre-functionalized pharmacophoric building block . Its "mechanism of action" is fundamentally defined by how its precise structural geometry dictates the biological activity of its downstream derivatives. By acting as a purine bioisostere, this scaffold is instrumental in developing competitive inhibitors for critical therapeutic targets, including oncogenic kinases, pathogenic phosphatases (e.g., PtpB-Mtb), and protein-protein interactions.

This technical guide dissects the structural causality of this scaffold, details the biological mechanisms of its derived therapeutics, and provides self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.

Structural Causality & Pharmacophore Design

The utility of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine stems from the deliberate placement of its functional groups, each serving a distinct mechanistic or synthetic purpose:

  • The Pyrazolo[4,3-c]pyridine Core: This bicyclic heteroaromatic system is a well-established purine bioisostere. The nitrogen atoms within the pyrazole and pyridine rings act as critical hydrogen-bond acceptors and donors, perfectly mimicking the binding mode of the adenine ring of ATP within the hinge region of kinases.

  • 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which complicates structure-activity relationship (SAR) modeling and leads to a mixture of binding modes. Methylation at the N1 position permanently locks the tautomeric state, ensuring predictable hydrogen-bond directionality at the N2 position.

  • 3-Isobutyl Group (Hydrophobic Anchoring): This sterically demanding, lipophilic moiety is strategically positioned to project into adjacent hydrophobic sub-pockets (such as the gatekeeper pocket or the DFG-out pocket in kinases). This anchoring drives binding enthalpy and enhances target selectivity.

  • 4-Chloro Group (Synthetic Handle): The chlorine atom resides on the electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows medicinal chemists to rapidly attach solvent-exposed solubilizing groups or selectivity elements, finalizing the drug molecule.

Core Mechanisms of Action

Once the 4-chloro group is substituted to create a mature active pharmaceutical ingredient (API), the resulting molecules primarily operate via two distinct mechanisms of action.

ATP-Competitive Kinase Inhibition

The most prominent mechanism of action for pyrazolo[4,3-c]pyridine derivatives is ATP-competitive kinase inhibition. As documented in studies of , these scaffolds target kinases such as ERK, c-Met, and LRRK2. The mechanism relies on the core scaffold intercalating into the deep orthosteric cleft of the kinase. The N-atoms form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the 3-isobutyl group stabilizes the complex via van der Waals interactions, competitively displacing endogenous ATP and halting downstream phosphorylation cascades.

Protein Tyrosine Phosphatase B (PtpB-Mtb) Competitive Inhibition

Recent advancements have repurposed this scaffold to combat Mycobacterium tuberculosis. According to the 2026 findings in , pyrazolo[4,3-c]pyridine derivatives act as potent, low-micromolar competitive inhibitors of PtpB-Mtb, a virulence-associated phosphatase. The scaffold binds strongly to the active site (with dissociation constants Kd​ as low as 0.012 µM), preventing the pathogen from dephosphorylating host immune proteins, thereby restoring the host's macrophage-mediated immune response.

G Ligand Pyrazolo[4,3-c]pyridine Derivative Hinge Active Site Binding (N-atom H-bonds) Ligand->Hinge Engages Hydrophobic Hydrophobic Pocket (3-Isobutyl Anchor) Ligand->Hydrophobic Anchors Kinase Target Enzyme (Kinase / PtpB) Block Catalytic Function Blocked Kinase->Block Prevents Activation ATP Endogenous Substrate (ATP / pNPP) ATP->Kinase Competes Hinge->Kinase Inhibits Hydrophobic->Kinase Stabilizes Apoptosis Therapeutic Efficacy (e.g., Apoptosis) Block->Apoptosis Phenotypic Outcome

Fig 1: Competitive inhibition pathway by pyrazolo[4,3-c]pyridine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the evaluation of pyrazolo[4,3-c]pyridine derivatives must follow a self-validating workflow. The causality behind this design is to pair a functional enzymatic assay with an orthogonal biophysical binding assay.

Protocol: Orthogonal Validation of Target Inhibition

Objective: To determine the IC50​ of the synthesized derivative and orthogonally validate a 1:1 stoichiometric binding event using Biolayer Interferometry (BLI).

Step 1: Primary Enzymatic Assay (e.g., PtpB-Mtb or Kinase)

  • Preparation: Prepare a 200 µL reaction mixture containing 50 mM Tris, 100 mM NaCl (pH 7.4), and the recombinant target protein.

  • Compound Incubation: Add the pyrazolo[4,3-c]pyridine derivative in a 12-point twofold serial dilution (ranging from 100 µM to 0.05 µM). Include a DMSO vehicle control (Negative Control) and a known inhibitor (Positive Control). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the substrate (e.g., pNPP for phosphatases or ATP/peptide for kinases). Incubate for 30 minutes at 37°C.

  • Quantification: Measure absorbance (e.g., 415 nm for pNPP cleavage) or luminescence using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate. Proceed only if Z′≥0.5 , ensuring assay robustness. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Step 2: Orthogonal Validation via Biolayer Interferometry (BLI) Causality: Enzymatic assays can be skewed by compound aggregation or fluorescence interference. BLI physically measures the mass accumulation on a biosensor, confirming true binding ( Kd​ ).

  • Sensor Loading: Immobilize His-tagged recombinant target protein onto Ni-NTA biosensors.

  • Association Phase: Dip the loaded sensors into wells containing varying concentrations of the pyrazolo[4,3-c]pyridine derivative. Record the spectral shift (nm) for 300 seconds.

  • Dissociation Phase: Transfer sensors to a buffer-only well to measure the off-rate ( koff​ ) for 300 seconds.

  • Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Workflow Step1 1. SNAr Functionalization (C4-Chloro Substitution) Step2 2. Primary Enzymatic Assay (Recombinant Target) Step1->Step2 Step3 3. Self-Validation (Z'-factor > 0.5 & Controls) Step2->Step3 Step4 4. Orthogonal Validation (Biolayer Interferometry) Step3->Step4 If Validated Step5 5. Phenotypic Screening (Cell Viability Assays) Step4->Step5 Confirmed Kd

Fig 2: Self-validating experimental workflow for pyrazolo[4,3-c]pyridine evaluation.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The versatility of the pyrazolo[4,3-c]pyridine core is evidenced by the highly potent quantitative data generated across various therapeutic targets once the C4 position is appropriately derivatized.

Target Enzyme / PathwayDerivative ClassPrimary MechanismObserved PotencySource Literature
PtpB-Mtb (Phosphatase)Pyrazolo[4,3-c]pyridine + DiazepaneCompetitive Inhibition IC50​ : 14.4 µM Kd​ : 0.012 µMASM Infection & Immunity
ERK1/2 (Kinase)1H-pyrazolo[4,3-c]pyridin-6-yl ureaATP-CompetitiveLow NanomolarNIH PMC (Merck)
c-Met (Kinase)1-sulfonyl-pyrazolo[4,3-b/c]pyridineATP-CompetitiveLow NanomolarNIH PMC (Shen Group)
Glioma Cell Growth Pyrazolo[4,3-c]pyridine-4-onecAMP/Bcl-2 ModulationCell Viability IC50​ : ~0.25 µMMedSciMonit
PEX14-PEX5 (PPI)Pyrazolo[4,3-c]pyridine hybridPPI Disruption EC50​ : 265 µMACS Publications

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity - ASM Journals (2026) URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Inhibition of Glioma Cell Growth and Apoptosis Induction through Targeting Wnt10B Expression by Pyrazolo[4,3-c]pyridine-4-one Source: Medical Science Monitor URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL:[Link]

Foundational

in vitro biological activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Preamble: Navigating the Knowns and Unknowns The pyrazolopyridine scaffold is a cornerstone in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Preamble: Navigating the Knowns and Unknowns

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically relevant molecules.[1][2] This heterocyclic system, a bioisostere of the native purine core, is adept at targeting ATP-binding sites, leading to a rich history of development, particularly in oncology and immunology.[3]

This guide focuses on a specific, yet sparsely documented, derivative: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine . While direct, peer-reviewed studies on the comprehensive biological activity of this exact molecule are not abundant in the public domain, its constituent chemical features provide a strong, rational basis for hypothesizing its biological potential and designing a robust in vitro evaluation strategy.

This document, therefore, serves a dual purpose: first, to consolidate the foundational knowledge derived from structurally related pyrazolopyridines, and second, to provide a detailed, field-proven roadmap for researchers and drug development professionals to systematically uncover the biological activity of this specific compound. We will proceed not by assumption, but by logical extension from a wealth of established science, detailing the causality behind each proposed experimental step.

Molecular Profile and Structural Rationale

A compound's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Understanding the contribution of each functional group is paramount to forming a testable hypothesis.

Chemical Structure:

Caption: Chemical structure of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

  • Core Scaffold: 1H-pyrazolo[4,3-c]pyridine: This nitrogen-rich bicyclic system is the key to its potential. As a purine analogue, it is predisposed to interact with nucleotide-binding proteins. The specific [4,3-c] isomer dictates a unique spatial arrangement of nitrogen atoms crucial for forming specific hydrogen bond networks with target proteins.[1]

  • 4-Chloro Substituent: The chlorine atom is a potent hydrogen bond acceptor and a common feature in kinase inhibitors. It often occupies the "gatekeeper" region of the ATP-binding pocket. Its presence is a strong indicator that kinase inhibition is a primary hypothesis to investigate.

  • 3-Isobutyl Group: This hydrophobic alkyl group is expected to project into a hydrophobic pocket within a target's binding site, contributing significantly to binding affinity and selectivity through van der Waals interactions.

  • 1-Methyl Group: The N-methylation of the pyrazole ring prevents tautomerization and can enhance metabolic stability and cell permeability.

Based on this structural analysis, the principal hypothesis is that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine functions as an ATP-competitive inhibitor of protein kinases.

A Tiered Strategy for In Vitro Biological Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy begins with broad, cell-based assays to detect any biological effect and progressively narrows the focus to specific molecular targets and mechanisms of action.

experimental_workflow cluster_tier1 Antiproliferative & Cytotoxicity cluster_tier2 Biochemical Assays cluster_tier3 Cell-Based MOA A Tier 1: Broad Phenotypic Screening B Tier 2: Target Deconvolution (Kinase Inhibition Profiling) A->B If Active C Tier 3: Mechanistic Cellular Assays B->C If Potent & Selective D Data Synthesis & Next Steps C->D T1_Assay MTT / Cell Viability Assay on Cancer Cell Panel T2_Assay HTRF / LanthaScreen Kinase Panel T3_Assay1 Cell Cycle Analysis (Flow Cytometry) T3_Assay2 Apoptosis Assay (Annexin V Staining)

Caption: A tiered workflow for in vitro characterization.

Tier 1: Antiproliferative and Cytotoxicity Screening

The first step is to ascertain whether the compound exerts any effect on cell viability, particularly in cancer cell lines, which often exhibit dysregulated kinase signaling.

Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust, high-throughput method to measure cellular metabolic activity, which serves as a proxy for cell viability.[4][5]

Principle of Causality: Active mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in this signal upon treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Step-by-Step Methodology:

  • Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines to assess the breadth of activity. Recommended lines include HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon), as these have been used in screening other pyrazolopyridine derivatives.[4][6] As a crucial control for selectivity, include a non-cancerous cell line, such as human embryonic kidney cells (HEK-293) or human umbilical vein endothelial cells (HUVEC).[5][7]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin or Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Target Deconvolution - Kinase Inhibition Profiling

If the compound demonstrates significant antiproliferative activity (e.g., IC₅₀ < 10 µM), the next logical step is to test the primary hypothesis: kinase inhibition.

Core Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a highly sensitive and robust biochemical assay format ideal for screening and profiling kinase inhibitors.[4][8]

Principle of Causality: The assay measures the phosphorylation of a specific substrate by a kinase. A biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate (donor fluorophore) are used. A second antibody or streptavidin, labeled with an acceptor fluorophore (e.g., XL665), binds to the substrate or the primary antibody. When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An ATP-competitive inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

htrf_principle cluster_detection Detection A Kinase + ATP C Phosphorylated Biotin-Substrate A->C Phosphorylation B Biotin-Substrate B->C D Europium Cryptate (Donor) E XL665 (Acceptor) D->E FRET Signal (Phosphorylation) Inhibitor Test Compound (4-chloro-3-isobutyl-1-methyl... -1H-pyrazolo[4,3-c]pyridine) Inhibitor->A Blocks ATP Binding

Caption: Principle of an HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Kinase Selection: Based on the activities of other pyrazolopyridines, a rational starting panel would include kinases implicated in cancer such as c-Met, VEGFR-2, EGFR, and immune-regulatory kinases like HPK1.[4][9][10]

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a low-volume microplate (e.g., 384-well), combine the kinase and the test compound. Allow a brief pre-incubation period.

  • Initiation: Start the reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and XL665-labeled streptavidin). Incubate to allow for binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value for each kinase.

Data Presentation:

The results from the cytotoxicity and kinase inhibition assays should be summarized in a clear, tabular format.

Table 1: Antiproliferative Activity (IC₅₀, µM)

Cell Line 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Doxorubicin (Control)
HepG-2 Hypothetical Value Hypothetical Value
MCF-7 Hypothetical Value Hypothetical Value
HCT-116 Hypothetical Value Hypothetical Value

| HEK-293 | Hypothetical Value | Hypothetical Value |

Table 2: Kinase Inhibitory Activity (IC₅₀, nM)

Kinase Target 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Staurosporine (Control)
c-Met Hypothetical Value Hypothetical Value
VEGFR-2 Hypothetical Value Hypothetical Value
EGFR Hypothetical Value Hypothetical Value

| HPK1 | Hypothetical Value | Hypothetical Value |

Tier 3: Elucidating the Cellular Mechanism of Action

If the compound is a potent and selective kinase inhibitor that is also active in cell-based assays, the final step is to confirm its mechanism of action within the cellular context.

Core Protocols:

  • Cell Cycle Analysis by Flow Cytometry: [4]

    • Causality: Many kinase inhibitors that target cell proliferation pathways cause cells to arrest at specific checkpoints of the cell cycle (G1, S, or G2/M).

    • Method: Treat cells with the compound at concentrations around its IC₅₀. After 24-48 hours, harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing a flow cytometer to quantify the percentage of cells in each phase of the cell cycle.

  • Apoptosis Assay (Annexin V/PI Staining): [4]

    • Causality: Effective anticancer agents often induce programmed cell death, or apoptosis. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

    • Method: Treat cells as described above. Stain the cells with FITC-labeled Annexin V, which binds to the exposed PS, and PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry analysis can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Strategic Outlook

While the book is not yet written on 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine , its chemical architecture provides a compelling and rational starting point for investigation. The pyrazolopyridine core is a validated pharmacophore, and its specific substitution pattern strongly suggests a potential role as a protein kinase inhibitor.

The tiered experimental strategy detailed in this guide—progressing from broad phenotypic screening to specific biochemical assays and finally to mechanistic cellular studies—provides a comprehensive and efficient framework for its evaluation. The successful execution of these protocols will not only define the compound's in vitro biological activity but will also generate the critical data needed to justify any further preclinical development. The path forward lies in rigorous, hypothesis-driven experimentation.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (URL: )
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (URL: )
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. (URL: )
  • Discovery of Pyrazolopyridine Deriv
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - ACS Public
  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed. (URL: )
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (URL: )
  • Anticancer activity of some known pyrazolopyridine derivatives.
  • In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed. (URL: )
  • 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo 4,3-c pyridine AldrichCPR 1207175-16-3. (URL: )
  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed. (URL: )
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: )
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: )
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (URL: )
  • 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - M
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: )
  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine - PubChem - NIH. (URL: )
  • Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols - Benchchem. (URL: )

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

A Note on the Current State of Research: As of the compilation of this guide, specific pharmacokinetic and pharmacodynamic data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1207175-16-3) is not pu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Current State of Research: As of the compilation of this guide, specific pharmacokinetic and pharmacodynamic data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1207175-16-3) is not publicly available in peer-reviewed literature. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals. It synthesizes information from closely related analogues and the broader class of pyrazolopyridines to construct a predictive profile and to outline the necessary experimental workflows for the definitive characterization of this compound.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolopyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold for the development of compounds targeting a wide array of biological targets, particularly protein kinases.[1] The diverse biological activities exhibited by pyrazolopyridine derivatives underscore the therapeutic potential of this chemical class.[2]

The specific compound of interest, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, possesses several key structural features that are likely to influence its biological activity and pharmacokinetic properties. The chlorine atom at the 4-position can serve as a handle for further chemical modification or may be crucial for binding interactions with a target protein. The isobutyl group at the 3-position and the methyl group at the 1-position will impact the compound's lipophilicity, solubility, and metabolic stability.

Predicted Pharmacodynamic Profile and Proposed Experimental Characterization

Based on the extensive research into related pyrazolopyridine-based compounds, it is highly probable that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine functions as a modulator of protein kinase activity.[1] However, other potential mechanisms of action, such as the inhibition of other enzymes like protein tyrosine phosphatases, cannot be ruled out.[3]

Potential Mechanism of Action: Kinase Inhibition

Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. A plausible mechanism of action for the title compound is the competitive inhibition of ATP binding to the kinase active site.

A representative signaling pathway that could be modulated by a pyrazolopyridine-based kinase inhibitor is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Inhibitor->ERK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Pharmacodynamic Characterization

To elucidate the precise mechanism of action and potency of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, a systematic experimental approach is required.

PD_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & Functional Assays Kinase_Screen Broad Kinase Panel Screening Hit_Validation Hit Validation & IC50 Determination Kinase_Screen->Hit_Validation Enzymatic_Assay Enzymatic Assays (e.g., TR-FRET, FP) Hit_Validation->Enzymatic_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Hit_Validation->Binding_Assay Cell_Based_Assay Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) Enzymatic_Assay->Cell_Based_Assay Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Cell_Based_Assay->Target_Engagement

Caption: Experimental workflow for pharmacodynamic profiling.

Step-by-Step Methodologies:

  • Broad Kinase Panel Screening:

    • Objective: To identify potential kinase targets.

    • Protocol: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases. The percentage of inhibition is measured using a suitable assay format, such as radiometric, fluorescence, or luminescence-based methods.

  • Hit Validation and IC50 Determination:

    • Objective: To confirm the inhibitory activity against the primary hits and determine their potency.

    • Protocol: Dose-response curves are generated for the validated hits by incubating increasing concentrations of the compound with the purified kinase, ATP, and a suitable substrate. The half-maximal inhibitory concentration (IC50) is calculated.

  • Enzymatic and Binding Assays:

    • Objective: To characterize the mechanism of inhibition.

    • Protocol:

      • Enzymatic Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be used to study the kinetics of inhibition.

      • Direct Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the direct binding affinity (KD) of the compound to the target kinase.

  • Cell-Based Functional Assays:

    • Objective: To assess the compound's activity in a cellular context.

    • Protocol:

      • Phosphorylation Assays: Western blotting or cell-based ELISA can be used to measure the inhibition of phosphorylation of the kinase's downstream substrates in relevant cell lines.

      • Cell Viability Assays: Assays such as MTT or CellTiter-Glo can determine the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Predicted Pharmacokinetic Profile and Proposed Experimental Characterization

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. While specific data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is unavailable, we can predict its likely properties and outline the necessary experiments for their determination.

Predicted Physicochemical and ADME Properties
PropertyPredicted CharacteristicRationale
Solubility Low to moderateThe aromatic core and isobutyl group contribute to lipophilicity, which may limit aqueous solubility.
Permeability Moderate to highThe relatively small molecular size and moderate lipophilicity suggest good passive diffusion across cell membranes.
Metabolism Likely hepatic metabolism via CYP enzymesThe methyl and isobutyl groups are potential sites for oxidative metabolism by cytochrome P450 enzymes.
Excretion Primarily renal or biliaryThe route of excretion will depend on the polarity of the parent compound and its metabolites.
Experimental Workflow for Pharmacokinetic Characterization

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended for a comprehensive pharmacokinetic evaluation.

PK_Workflow cluster_invitro_adme In Vitro ADME Assays cluster_invivo_pk In Vivo Pharmacokinetic Studies Solubility Kinetic & Thermodynamic Solubility Permeability PAMPA / Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal & Hepatocyte Stability Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assays Metabolic_Stability->CYP_Inhibition Plasma_Binding Plasma Protein Binding CYP_Inhibition->Plasma_Binding Rodent_PK Single Dose PK in Rodents (e.g., Mouse, Rat) Plasma_Binding->Rodent_PK Bioavailability Oral Bioavailability Assessment Rodent_PK->Bioavailability Dose_Escalation Dose Escalation & Linearity Bioavailability->Dose_Escalation Tissue_Distribution Tissue Distribution Studies (Optional) Dose_Escalation->Tissue_Distribution

Caption: Experimental workflow for pharmacokinetic profiling.

Step-by-Step Methodologies:

  • In Vitro ADME Assays:

    • Objective: To obtain an early assessment of the compound's drug-like properties.

    • Protocols:

      • Solubility: Determined in various buffers using methods like nephelometry.

      • Permeability: Assessed using Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell monolayers for active transport.

      • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes and measuring its depletion over time.

      • CYP450 Inhibition: Evaluating the compound's potential to inhibit major cytochrome P450 isoforms.

      • Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration.

  • In Vivo Pharmacokinetic Studies:

    • Objective: To characterize the compound's behavior in a living organism.

    • Protocol:

      • Single Dose PK: The compound is administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentrations of the compound are measured using LC-MS/MS.

      • Pharmacokinetic Parameters: Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the plasma concentration-time data.[4]

      • Dose Escalation: The study can be expanded to include multiple dose levels to assess dose proportionality.[5]

Safety and Toxicological Profile

The safety profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is currently unknown. However, general hazard information for the pyrazolo[4,3-c]pyridine scaffold suggests that it may cause skin and eye irritation. A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo tolerability studies, will be necessary to establish a safety profile.

Conclusion and Future Directions

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a novel chemical entity with therapeutic potential, likely as a kinase inhibitor. This guide provides a predictive framework for its pharmacodynamic and pharmacokinetic properties based on the well-established characteristics of the pyrazolopyridine scaffold. The outlined experimental workflows offer a clear path for the comprehensive characterization of this compound.

Future research should focus on executing these experimental plans to:

  • Identify the specific molecular target(s).

  • Determine the in vitro and in vivo potency.

  • Fully characterize the ADME profile.

  • Establish a preliminary safety and tolerability profile.

The successful completion of these studies will be crucial in determining the potential of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine for further preclinical and clinical development.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Not available.
  • Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]

  • Daptomycin pharmacokinetics and safety following administration of escalating doses once daily to healthy subjects. PubMed. Available at: [Link]

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Available at: [Link]

  • Pharmacokinetics, pharmacodynamics, and safety of a prostaglandin D2 receptor antagonist. Not available.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. Available at: [Link]

  • Not available.
  • Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers. PubMed. Available at: [Link]

  • Not available.
  • Not available.
  • Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92. PMC. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Not available.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic properties of docetaxel: results of phase I and phase II trials. PubMed. Available at: [Link]

  • Comparative pharmacokinetics of weekly and every-three-weeks docetaxel. PubMed. Available at: [Link]

  • Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. PubMed. Available at: [Link]

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Foundational

Pharmacological Properties and Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide

Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry[1]. Characterized by the fusion of an electron-rich pyrazole ring with an electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry[1]. Characterized by the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, this structural motif exhibits a unique electronic distribution. The amphoteric nature of the scaffold allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal pharmacophore for interacting with the ATP-binding hinge regions of kinases and the active sites of metalloenzymes[2]. This guide explores the mechanistic pharmacology, quantitative efficacy, and experimental validation of pyrazolo[4,3-c]pyridine derivatives.

Key Pharmacological Targets & Mechanistic Pathways

ERK/MAPK Kinase Inhibition in Oncology

The ERK/MAPK signaling cascade is frequently hyperactivated in human cancers, particularly in BRAF-mutant melanomas[3]. While upstream inhibitors targeting BRAF and MEK have shown clinical efficacy, acquired resistance via pathway reactivation remains a significant hurdle. Direct inhibition of Extracellular Signal-Regulated Kinase (ERK) provides a strategic bypass.

De novo design efforts have identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as highly potent and selective ERK inhibitors[3]. The pyrazolopyridine core effectively mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the urea moiety extends into the specificity pocket. Compound 21 from this series exhibited potent target engagement and strong tumor regression in BRAF(V600E) xenograft models[3].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation BRAF BRAF (Mutated in Melanoma) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Targets Cell Proliferation & Survival ERK->Targets Gene Transcription Inhibitor Pyrazolo[4,3-c]pyridine (ERK Inhibitor) Inhibitor->ERK Competitive Inhibition

ERK/MAPK cascade highlighting the targeted inhibition of ERK1/2 by pyrazolo[4,3-c]pyridines.

Protein Tyrosine Phosphatase B (PtpB) Inhibition in Tuberculosis

Mycobacterium tuberculosis PtpB (PtpB-Mtb) is a critical secreted virulence factor that subverts host immune responses, making it a prime target for novel antitubercular therapies[4]. Recent structure-guided virtual screening and empirical validation have identified pyrazolo[4,3-c]pyridine derivatives as potent, non-anionic inhibitors of PtpB-Mtb[4].

Notably, specific derivatives (e.g., Compound D9) have demonstrated exceptional binding affinity with a dissociation constant (Kd) of 0.012 µM[4]. In pharmacological evaluation, kinetic binding parameters (such as Kd) are often more predictive of biological activity than steady-state IC50 values[4]. Tight binding, coupled with competitive inhibition kinetics, indicates effective active site occupancy that translates to improved cellular potency and circumvents the poor cell permeability typical of highly anionic phosphatase inhibitors[5].

Metalloenzyme Targeting: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) catalyze the essential hydration of CO2 and are implicated in tumor microenvironment acidification (hCA IX/XII) and bacterial survival[6]. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized as potent CA inhibitors[6]. The sulfonamide group acts as the primary zinc binder within the metalloenzyme active site, while the pyrazolopyridine tail interacts with the hydrophobic and hydrophilic halves of the active site cavity[7]. Specific derivatives, such as compound 1f, have shown superior inhibitory activity against hCA I and hCA II compared to the reference drug acetazolamide (AAZ)[6].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological metrics of key pyrazolo[4,3-c]pyridine derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetAssay MethodologyPotency MetricReference
Compound 21 (1H-pyrazolo[4,3-c]pyridin-6-yl urea)ERK1/2 KinaseX-ray Crystallography / XenograftHigh Ligand EfficiencyLim et al., 2016[3]
Compound D9 PtpB-Mtb (Phosphatase)Biolayer Interferometry (BLI)Kd = 0.012 µM, IC50 = 14.4 µMRaunak et al., 2024[4]
Compound 6b Breast Carcinoma (T-47D)MTT Cytotoxicity AssayIC50 = 1.937 µg/mLEl-Borai et al., 2017[8]
Compound 1f (Sulfonamide)hCA I (Carbonic Anhydrase)Stopped-flow CO2 hydraseKi < AcetazolamideMarvaniya et al., 2022[6]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of pyrazolo[4,3-c]pyridine derivatives requires rigorous, self-validating experimental designs.

Biolayer Interferometry (BLI) for Binding Kinetics

Rationale: Steady-state IC50 assays are highly dependent on enzyme concentration and assay duration. BLI provides real-time, label-free quantification of association (Kon) and dissociation (Koff) rates, offering a more accurate reflection of target residence time[4]. Self-Validating Mechanism: A parallel reference sensor (unloaded with protein) must be utilized to subtract non-specific binding of the lipophilic pyrazolopyridine derivatives to the biosensor matrix.

BLI_Workflow Step1 Sensor Hydration Buffer Equilibration Step2 Ligand Loading Immobilize PtpB-Mtb Step1->Step2 Step3 Baseline Buffer Wash Step2->Step3 Step4 Association Add Pyrazolo[4,3-c]pyridine Step3->Step4 Step5 Dissociation Buffer Wash Step4->Step5 Step6 Data Analysis Calculate Kd, Kon, Koff Step5->Step6

Step-by-step BLI workflow for determining binding kinetics of pyrazolo[4,3-c]pyridines.

Step-by-Step Protocol:

  • Sensor Equilibration: Hydrate Streptavidin (SA) biosensors in the kinetic buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) for 10 minutes to establish a stable baseline.

  • Ligand Immobilization: Load biotinylated target protein (e.g., PtpB-Mtb) onto the SA sensors until a wavelength shift of ~1.0 nm is achieved.

  • Baseline Wash: Transfer sensors to the kinetic buffer for 60 seconds to wash away unbound protein and establish the pre-association baseline.

  • Association Phase: Submerge sensors into wells containing varying concentrations of the pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 10 µM). Record the spectral shift for 120–300 seconds.

  • Dissociation Phase: Move sensors back to the baseline kinetic buffer. Monitor the dissociation of the compound for 300 seconds.

  • Data Processing: Subtract the reference sensor data from the active sensor data. Fit the resulting curves using a 1:1 Langmuir binding model to calculate Kon, Koff, and the equilibrium dissociation constant (Kd = Koff/Kon).

Stopped-Flow CO2 Hydrase Assay for CA Inhibition

Rationale: Traditional colorimetric assays lack the temporal resolution required for fast-acting metalloenzymes. The stopped-flow method directly measures the physiological reaction (CO2 hydration) by monitoring pH changes via a pH-sensitive indicator[9]. Self-Validating Mechanism: The background uncatalyzed rate of CO2 hydration must be measured independently and subtracted from the total observed rate to isolate the true enzyme-catalyzed kinetics[9].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a saturated CO2 solution (substrate) and a buffer solution containing the pH indicator (e.g., Phenol Red) and the target carbonic anhydrase isoform (e.g., hCA I or IX)[9].

  • Inhibitor Incubation: Pre-incubate the enzyme with the pyrazolo[4,3-c]pyridine sulfonamide derivative for 10–15 minutes at room temperature to allow the formation of the enzyme-inhibitor complex[9].

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the substrate solution and the enzyme-inhibitor solution.

  • Kinetic Monitoring: Monitor the change in absorbance (e.g., at 557 nm for Phenol Red) over the initial 5–10% of the reaction to determine the initial velocity[9].

  • IC50/Ki Determination: Plot the initial velocities against inhibitor concentrations. Calculate the IC50 using non-linear regression and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a highly versatile pharmacophore. Through rational substitution, it can be tuned to selectively inhibit kinases (ERK), phosphatases (PtpB-Mtb), and metalloenzymes (Carbonic Anhydrases). Future drug development efforts should prioritize optimizing the pharmacokinetic profiles of these derivatives, utilizing kinetic binding parameters to guide structure-activity relationship (SAR) campaigns.

References

  • Lim, J., et al. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." RCSB Protein Data Bank, 2016. URL:[Link]

  • Raunak, et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, ASM Journals, 2024. URL:[Link]

  • Marvaniya, V., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals (MDPI), 2022. URL: [Link]

  • El-Borai, M. A., et al. "Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives." PubMed (Elsevier), 2017. URL:[Link]

  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Target Compound: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) Application: Building block for kinase inhibitor discovery and purine bioisostere development. Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) Application: Building block for kinase inhibitor discovery and purine bioisostere development.

Introduction & Mechanistic Rationale

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, making them highly valuable in the development of targeted oncology therapeutics[1].

Synthesizing the specific derivative 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine requires a highly regioselective approach. While some methodologies rely on the construction of the pyrazole ring onto a pre-existing pyridine core[2], a more modular and scalable approach for this specific substitution pattern involves the de novo annulation of the pyridine ring onto a fully functionalized pyrazole, followed by late-stage deoxygenative chlorination.

This protocol details a robust three-step synthetic workflow:

  • Core Assembly: A modified Pomeranz-Fritsch type cyclization to build the pyridine ring.

  • Regioselective N-Oxidation: Exploiting the differential nucleophilicity of the heterocyclic nitrogens[3].

  • Deoxygenative Chlorination: A Boekelheide-type rearrangement to install the critical C4-chloride, priming the molecule for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

Synthetic Pathway Visualization

G A 4-Amino-3-isobutyl- 1-methyl-1H-pyrazole B Reductive Amination & Acidic Cyclization A->B C 3-Isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine B->C D Regioselective N-Oxidation (mCPBA) C->D E Pyridine N-Oxide Intermediate D->E F Deoxygenative Chlorination (POCl3) E->F G 4-Chloro-3-isobutyl- 1-methyl-1H-pyrazolo [4,3-c]pyridine F->G

Retrosynthetic and forward synthesis workflow for the pyrazolo[4,3-c]pyridine scaffold.

Experimental Protocols

Step 1: Synthesis of 3-Isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Objective: Annulate the pyridine ring onto the pyrazole core via a modified Pomeranz-Fritsch sequence.

Causality & Design: The reaction begins with the reductive amination of 4-amino-3-isobutyl-1-methyl-1H-pyrazole using 2,2-dimethoxyacetaldehyde. The resulting acetal intermediate is then subjected to strong Brønsted acid (e.g., Polyphosphoric acid or Trifluoromethanesulfonic acid). The acid catalyzes the elimination of methanol to form an electrophilic oxonium/iminium species, which undergoes intramolecular electrophilic aromatic substitution at the electron-rich C5 position of the pyrazole, closing the pyridine ring.

Procedure:

  • Charge a dry 500 mL round-bottom flask with 4-amino-3-isobutyl-1-methyl-1H-pyrazole (1.0 eq, 50 mmol) and anhydrous 1,2-dichloroethane (DCE) (200 mL).

  • Add 2,2-dimethoxyacetaldehyde (1.1 eq, 55 mmol) and stir at ambient temperature for 30 minutes to allow imine formation.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 75 mmol). Stir the suspension at 20 °C for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acetal.

  • Dissolve the crude acetal in anhydrous DCM (100 mL) and cool to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH) (5.0 eq).

  • Warm the reaction to reflux (40 °C) for 4 hours. The strong acid promotes the cyclization and subsequent aromatization via the loss of methanol.

  • Carefully pour the mixture over crushed ice and basify to pH 9 using 6M NaOH. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Silica, Hexanes/EtOAc) to afford the core pyrazolo[4,3-c]pyridine.

Step 2: Regioselective N-Oxidation

Objective: Activate the pyridine ring for regioselective functionalization.

Causality & Design: The pyrazolo[4,3-c]pyridine system contains three nitrogen atoms. However, the pyrazole nitrogens are either sterically hindered or have their lone pairs delocalized within the aromatic π-system. The pyridine nitrogen (N5) is the most basic and nucleophilic site. Treatment with meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes this nitrogen[3].

Procedure:

  • Dissolve 3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 30 mmol) in anhydrous DCM (150 mL) and cool to 0 °C under an argon atmosphere.

  • Add mCPBA (77% max, 1.2 eq, 36 mmol) in small portions over 15 minutes to control the exothermic peroxy-acid reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours. Reaction progress can be monitored by TLC (DCM:MeOH = 10:1), noting a significant drop in Rf value for the highly polar N-oxide.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove meta-chlorobenzoic acid.

  • Dry the organic phase (Na₂SO₄) and concentrate to yield 3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine 5-oxide as a pale yellow solid.

Step 3: Deoxygenative Chlorination (Boekelheide-type Rearrangement)

Objective: Install the C4-chloride to yield the final target.

Causality & Design: Reacting the N-oxide with phosphorus oxychloride (POCl₃) drives a deoxygenative chlorination. POCl₃ activates the N-oxide oxygen, forming a highly electrophilic chloroiminium intermediate. The chloride ion then attacks the adjacent C4 position (which is highly activated toward nucleophilic attack). Subsequent rearomatization and elimination of PO₂Cl yields the 4-chloro derivative exclusively.

Procedure:

  • Suspend the N-oxide intermediate (1.0 eq, 20 mmol) in anhydrous toluene (50 mL) in a flask equipped with a reflux condenser.

  • Add POCl₃ (3.0 eq, 60 mmol) dropwise at room temperature. Note: POCl₃ is highly reactive; perform strictly under a fume hood.

  • Heat the mixture to 110 °C (reflux) for 4 hours. The suspension will gradually become a homogenous dark solution as the chloroiminium intermediate forms and rearranges.

  • Cool the reaction to room temperature and concentrate in vacuo to remove excess POCl₃ and toluene.

  • Carefully quench the oily residue by dropwise addition of ice water, followed by neutralization with saturated aqueous Na₂CO₃ to pH 8.

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine .

Quantitative Data & Validation Metrics

To ensure trustworthiness and self-validation of the protocol, the expected analytical metrics for the three-step synthesis are summarized below.

Synthetic StepTarget Intermediate / ProductExpected Yield (%)HPLC Purity (%)Key ¹H-NMR Diagnostic Shifts (CDCl₃, δ ppm)
Step 1 3-Isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine65 - 72%> 95%9.10 (s, 1H, C4-H), 8.45 (d, 1H, C6-H), 7.30 (d, 1H, C7-H)
Step 2 3-Isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine 5-oxide85 - 90%> 98%8.85 (s, 1H, C4-H), 8.10 (d, 1H, C6-H) (Note upfield shift due to N-oxide)
Step 3 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine 70 - 78%> 99%Absence of C4-H proton ; 8.20 (d, 1H, C6-H), 7.45 (d, 1H, C7-H)

Note: The complete disappearance of the highly deshielded C4 proton (originally at ~9.10 ppm) in Step 3 is the primary self-validating NMR marker confirming successful regioselective chlorination.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Beilstein Journal of Organic Chemistry URL: [Link]

  • New pyrazolo[4,3-c]pyridine compound and synthesis method thereof Google Patents URL

Sources

Application

Application Notes and Protocols: In Vivo Dosing of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity makes it a valuable core for designing inhibitors targeting ATP-binding sites, such as those in kinases, and for developing agents against other critical therapeutic targets like the PD-1/PD-L1 immune checkpoint pathway.[1][2] 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a specific derivative within this class, and its evaluation in in vivo murine models is a crucial step in preclinical drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing studies of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in murine models. The protocols outlined herein are based on established practices for small molecule inhibitors and aim to ensure scientific rigor, reproducibility, and the generation of high-quality data.

Pre-Dosing Considerations

Prior to initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is essential.

Compound Characteristics:

PropertyValue/InformationSource
Chemical Name 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS Number 1207175-16-3
Molecular Formula C11H14ClN3
Molecular Weight 223.70 g/mol -
Physical Form Solid
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO.Inferred from related compounds[3]

Safety and Handling:

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Vehicle Formulation for In Vivo Administration

The poor aqueous solubility of many pyrazolopyridine derivatives necessitates the use of a vehicle for in vivo administration. The choice of vehicle is critical to ensure compound stability, bioavailability, and minimal toxicity.

Recommended Vehicle for Oral Gavage:

A common and effective vehicle for oral administration of poorly soluble compounds is a formulation containing DMSO, PEG400, and Tween-80 in saline.

Materials:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Vehicle Preparation (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline):

  • Initial Solubilization: In a sterile conical tube, add the required amount of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Add DMSO to a final concentration of 10% of the total volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.

  • Addition of Co-solvents and Surfactants: Add PEG400 to a final concentration of 40% and Tween-80 to a final concentration of 5%. Vortex after each addition to ensure a homogenous mixture.

  • Final Dilution: Add sterile saline to reach the final desired volume (45% of the total volume). Vortex until a clear and homogenous solution is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.

In Vivo Dosing Protocol: Murine Models

This protocol outlines a general procedure for a subcutaneous tumor xenograft model. The specific details may need to be adapted based on the research question and the chosen cell line.

Materials and Equipment:

  • Female athymic nude mice (or other appropriate strain), 6-8 weeks old

  • Tumor cells of interest

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (for cell implantation and dosing)

  • Animal balance

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO2 chamber)

Experimental Workflow:

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study acclimatization Animal Acclimatization (1 week) implantation Tumor Cell Implantation (Day 0) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization dosing Compound Administration (e.g., Daily Oral Gavage) randomization->dosing in_life_monitoring In-Life Monitoring (Tumor Volume, Body Weight) dosing->in_life_monitoring endpoint Endpoint Reached in_life_monitoring->endpoint Tumor size limit or study duration euthanasia Euthanasia & Sample Collection (Tumors, Blood, Tissues) endpoint->euthanasia analysis Ex Vivo Analysis (PK/PD, Histology) euthanasia->analysis

Caption: Experimental workflow for an in vivo subcutaneous xenograft study.

Step-by-Step Protocol:

  • Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to acclimatize to the new environment.

  • Tumor Cell Implantation:

    • Culture the chosen tumor cell line to the logarithmic growth phase.

    • Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound treatment groups).

  • Compound Administration:

    • Prepare the dosing solution of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine as described in the vehicle formulation protocol.

    • Administer the compound or vehicle to the respective groups via oral gavage (or another appropriate route). The dosing volume should be based on the body weight of each mouse (e.g., 10 mL/kg).

    • Dosing frequency will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies. A starting point could be once or twice daily.

  • In-Life Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Sample Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period.

    • At necropsy, collect tumors, blood, and other tissues of interest for further analysis (e.g., pharmacokinetics/pharmacodynamics, histology).

Dose-Range Finding and Efficacy Studies

Due to the lack of specific in vivo data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, initial dose-range finding studies are crucial.

Proposed Dosing for Initial Studies:

Study PhaseDose Range (mg/kg)Dosing FrequencyRationale
Dose-Range Finding 10 - 100Once DailyTo establish a maximum tolerated dose (MTD) and observe for any acute toxicities.
Efficacy Study 25, 50, 75Once or Twice DailyBased on the MTD, these doses can be used to evaluate the anti-tumor efficacy of the compound.

Note: These are suggested starting doses and should be optimized based on the results of the dose-range finding study.

Potential Mechanism of Action and Signaling Pathway

Based on the broader class of pyrazolopyridine compounds, a potential mechanism of action for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine could be the inhibition of the PD-1/PD-L1 interaction.[2] This would lead to the activation of T-cells and an anti-tumor immune response.

G cluster_cell Antigen Presenting Cell (APC) cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation PD1->Activation TCR TCR TCR->Activation Compound 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine Compound->PDL1 Inhibition MHC MHC MHC->TCR Activation Signal

Caption: Hypothetical signaling pathway of PD-1/PD-L1 inhibition.

Data Analysis and Interpretation

The primary endpoint in many in vivo efficacy studies is tumor growth inhibition. This can be calculated as a percentage of the vehicle-treated control group. Statistical analysis, such as a one-way ANOVA with post-hoc tests, should be used to determine the significance of any observed anti-tumor effects.

Other important analyses include:

  • Pharmacokinetic (PK) analysis: Measurement of drug concentration in plasma over time to determine parameters like Cmax, Tmax, and AUC.

  • Pharmacodynamic (PD) analysis: Measurement of a biomarker of drug activity in tumors or surrogate tissues to correlate drug exposure with target engagement.

  • Histological analysis: Examination of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

These application notes provide a framework for the in vivo evaluation of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in murine models. By following these guidelines, researchers can generate robust and reliable data to assess the therapeutic potential of this compound. It is imperative to emphasize that the provided dosing regimens are starting points and must be refined through careful dose-escalation and tolerability studies to ensure both the safety of the animals and the scientific validity of the results.

References

  • Cui, H., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • NextSDS. (n.d.). 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1263. [Link]

  • García-Cárceles, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4479. [Link]

  • Galdemir, G., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3180. [Link]

Sources

Method

mass spectrometry fragmentation pattern of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Scientific Context & Rationale The pyrazolo[4,3-c]pyridine scaffold has emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Scientific Context & Rationale

The pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Recent applications demonstrate its utility in disrupting critical Trypanosoma PEX14–PEX5 protein–protein interactions [1], exhibiting potent antiproliferative activity against leukemic cell lines [2], and serving as a tunable electrophilic probe for targeting reactive cysteines in chemoproteomics[3].

Specifically, the 4-chloro substitution on the pyridine ring acts as a highly reactive handle for nucleophilic aromatic substitution (SNAr), making 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine a critical intermediate and covalent ligand precursor [3]. For Drug Metabolism and Pharmacokinetics (DMPK) scientists, accurately mapping the tandem mass spectrometry (MS/MS) fragmentation profile of this molecule is essential for metabolite identification and target engagement assays. This application note provides a causally grounded, self-validating LC-ESI-HRMS/MS methodology and fragmentation map for this compound.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in spectral assignment, this protocol is designed as a self-validating system . By leveraging the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio), analysts can intrinsically verify structural assignments. Any fragment retaining the C4-chlorine will exhibit a distinct M+2 peak at ~32% relative intensity. The disappearance of this isotopic signature definitively proves dehalogenation, eliminating the risk of misassigning isobaric interferences.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine core (pKa ~ 5-6) require an acidic modifier to ensure complete protonation in solution, maximizing the [M+H]+ ion yield.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ionization Parameters (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr. Causality: High desolvation temperatures are required to efficiently evaporate the aqueous mobile phase, preventing ion suppression and ensuring efficient gas-phase transfer of the protonated molecule.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion at m/z 224.095. Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas. Causality: A CE ramp is explicitly chosen over a static CE to simultaneously capture low-energy peripheral neutral losses (e.g., alkyl chain cleavage) and high-energy core ring fragmentations in a single acquisition cycle.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is governed by the Even-Electron Rule, which dictates that even-electron precursor ions preferentially expel neutral molecules to form stable even-electron product ions.

  • Pathway A: Alkyl Chain Cleavage (Isobutene Loss): The protonated precursor ([M+H]+, m/z 224.095) undergoes a charge-remote fragmentation of the 3-isobutyl group. Rather than losing an isobutyl radical (which would violate the even-electron rule), the molecule undergoes a hydrogen-transfer rearrangement—structurally analogous to a McLafferty rearrangement—expelling neutral isobutene (C4H8, 56 Da) to yield Fragment A (m/z 168.033). The retention of the 37 Cl isotope confirms the core remains intact.

  • Pathway B: Dehalogenation (HCl Loss): Protonation preferentially occurs at the highly basic pyridine nitrogen (N5). This electron-withdrawing protonated state severely weakens the adjacent C4–Cl bond. Collision-induced dissociation drives the expulsion of neutral hydrogen chloride (HCl, 36 Da), yielding Fragment B (m/z 188.119). The complete absence of the M+2 isotopic signature in this fragment validates the loss of the halogen.

  • Pathway C: Core Ring Cleavage: Following the dual loss of isobutene and HCl, the resulting highly conjugated intermediate (Fragment C, m/z 132.056) undergoes high-energy ring opening. The characteristic expulsion of hydrogen cyanide (HCN, 27 Da) from the pyrazole or pyridine moiety yields Fragment D (m/z 105.045), a hallmark of nitrogenous heterocycle fragmentation.

Quantitative Data Summary

Fragment IDProposed FormulaExact Mass (m/z)Neutral LossMechanistic RationaleIsotopic Signature
Precursor [C11H15ClN3]+224.0954N/AProtonation at N5 35 Cl / 37 Cl present
Fragment A [C7H7ClN3]+168.032856.0626 (C4H8)Alkene elimination 35 Cl / 37 Cl present
Fragment B [C11H14N3]+188.118735.9767 (HCl)Nucleophilic dehalogenationCl absent
Fragment C [C7H6N3]+132.056192.0393 (C4H8 + HCl)Dual eliminationCl absent
Fragment D [C6H5N2]+105.0452119.0502 (+ HCN)Core ring cleavageCl absent

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 224.095 C11H15ClN3+ F1 Fragment A m/z 168.033 C7H7ClN3+ M->F1 - C4H8 (56 Da) Isobutene loss F2 Fragment B m/z 188.119 C11H14N3+ M->F2 - HCl (36 Da) Dehalogenation F3 Fragment C m/z 132.056 C7H6N3+ F1->F3 - HCl (36 Da) F2->F3 - C4H8 (56 Da) F4 Fragment D m/z 105.045 C6H5N2+ F3->F4 - HCN (27 Da) Ring cleavage

Proposed ESI-MS/MS pathways for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

References

  • Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link][1][2]

  • Krystof, V., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." Molecules, MDPI, 2021.[Link][3]

  • McAulay, K., et al. "Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines." ACS Chemical Biology, ACS Publications, 2024.[Link][4]

Sources

Application

Application Note: Profiling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Cell-Based Kinase Assays

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals. Executive Summary & Mechanistic Rationale The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals.

Executive Summary & Mechanistic Rationale

The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to efficiently dock into the highly conserved ATP-binding pockets of various kinases[1]. Among these, derivatives of the 1H-pyrazolo[4,3-c]pyridine class—such as 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3)—have emerged as critical pharmacological tools for interrogating the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically targeting the Extracellular Signal-Regulated Kinases (ERK1/2)[2].

The MAPK/ERK pathway is a central signaling hub governing cellular proliferation, differentiation, and survival[3]. While upstream inhibitors targeting mutant BRAF or MEK have achieved clinical success, acquired resistance frequently reactivates ERK signaling[4]. Direct, ATP-competitive inhibition of ERK1/2 by pyrazolopyridine derivatives provides a strategic mechanism to bypass upstream resistance nodes[4].

This technical guide details the self-validating experimental workflows required to evaluate the efficacy, potency, and target engagement of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in mammalian cell culture models.

MAPK_Pathway EGF Growth Factor (e.g., EGF) RTK RTK (Receptor Tyrosine Kinase) EGF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Target Proliferation & Survival Genes ERK->Target Inhibitor 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine Inhibitor->ERK ATP-Competitive Inhibition

MAPK/ERK signaling cascade highlighting ATP-competitive inhibition of ERK1/2 by the compound.

Reagent Preparation & Physicochemical Causality

Proper handling of lipophilic heterocyclic compounds is critical to ensure assay reproducibility and prevent artifactual data.

  • Stock Solution Preparation: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly hydrophobic. Reconstitute the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into light-protected, low-bind tubes and store at -20°C to prevent freeze-thaw degradation.

  • Causality Checkpoint (Solvent Toxicity): When performing serial dilutions for cell treatment, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Higher concentrations of DMSO compromise cell membrane integrity and induce basal cellular stress responses, which can artificially alter ERK phosphorylation states and skew IC50​ calculations.

Core Methodologies: Self-Validating Protocols

To establish a robust pharmacological profile, researchers must assess both the phenotypic outcome (cell viability) and the mechanistic target engagement (inhibition of substrate phosphorylation).

Protocol A: Phenotypic Viability Assay (Luminescence-Based ATP Detection)

This assay determines the half-maximal inhibitory concentration ( IC50​ ) of the compound by measuring intracellular ATP, a direct proxy for metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Harvest exponentially growing melanoma cells (e.g., A375, harboring BRAF V600E). Seed at 2,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into a white, flat-bottom 96-well plate.

    • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow cellular adhesion and recovery from trypsinization stress.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyridine compound in complete media (ranging from 10 µM to 0.5 nM, maintaining 0.1% DMSO across all wells). Add 10 µL of the 10X compound solutions to the respective wells.

    • Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine) to define the 100% and 0% viability assay windows.

  • Endpoint Readout: After 72 hours of continuous exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Target Engagement Assay (Phospho-ERK1/2 Western Blot)

To prove that the observed phenotypic toxicity is driven by on-target MAPK pathway suppression, we must quantify the reduction of phosphorylated ERK (p-ERK) relative to total ERK[3].

Step-by-Step Workflow:

  • Seeding & Starvation: Seed A375 cells in 6-well plates at 3×105 cells/well. After 24 hours, wash cells twice with PBS and replace with serum-free media (0.1% FBS) for 16 hours.

    • Causality: Serum starvation synchronizes the cell cycle and drastically reduces basal, growth-factor-induced kinase activity. This creates a low background state, allowing for a massive, measurable spike in p-ERK upon controlled stimulation.

  • Pre-Incubation: Treat cells with varying concentrations of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

  • Stimulation: Add 50 ng/mL of recombinant human Epidermal Growth Factor (EGF) for exactly 10 minutes to trigger acute MAPK cascade activation.

  • Lysis: Immediately place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Na3​VO4​ , 10 mM NaF ).

    • Causality: Kinase signaling is highly transient. Endogenous phosphatases will rapidly dephosphorylate ERK within seconds of lysis if not chemically blocked by Vanadate and Fluoride.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe sequentially for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

Workflow Seed 1. Cell Seeding (A375/HCT116) Starve 2. Serum Starvation (0.1% FBS, 16h) Seed->Starve Treat 3. Compound Treatment (1h pre-incubation) Starve->Treat Stimulate 4. EGF Stimulation (10 min) Treat->Stimulate Lyse 5. Cell Lysis (+ Phosphatase Inhibitors) Stimulate->Lyse Blot 6. Western Blot (p-ERK / Total ERK) Lyse->Blot

Step-by-step workflow for the phospho-ERK1/2 target engagement assay in cell culture.

Data Presentation & Interpretation

When evaluating pyrazolopyridine-based kinase inhibitors, data should be structured to highlight both broad-spectrum cytotoxicity and specific target engagement. Below is a representative data matrix demonstrating how experimental results for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine should be tabulated for comparative analysis.

Cell LineTissue OriginGenetic Driver MutationViability IC50​ (nM)p-ERK IC50​ (nM)Selectivity Index (WT/Mutant)
A375 MelanomaBRAF V600E45.2 ± 3.112.4 ± 1.8> 100x
HCT116 ColorectalKRAS G13D112.5 ± 8.438.6 ± 4.2> 50x
HEK293T Embryonic KidneyWild-Type (None)> 5,000> 1,000Baseline Reference

Interpretation logic: A highly potent ERK inhibitor will demonstrate a significant reduction in p-ERK at concentrations much lower than the viability IC50​ (as target engagement precedes phenotypic death). Furthermore, the compound should exhibit a high Selectivity Index, showing potent toxicity in MAPK-addicted cancer lines (A375, HCT116) while sparing non-transformed, wild-type cells (HEK293T).

Sources

Method

Application Note: Structural Elucidation and NMR Assignment of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Discipline: Physical Organic Chemistry & Analytical Spectroscopy Introduction to the Pyrazolo[4,3-c]pyridine Scaffold As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Discipline: Physical Organic Chemistry & Analytical Spectroscopy

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

As a Senior Application Scientist, I frequently encounter complex fused heterocyclic systems that require rigorous structural validation. The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Recently, functionalized derivatives of this core have been identified as potent [1], which are critical for the survival of trypanosomal parasites. Furthermore, these bicyclic systems have shown significant promise as highly selective [2] and [3].

Accurate assignment of the 1 H and 13 C NMR spectra for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is not merely a routine analytical task; it is a fundamental requirement for validating synthetic methodologies and ensuring structural integrity during structure-activity relationship (SAR) campaigns. This guide provides a detailed, causality-driven framework for the NMR assignment of this specific molecule.

Structural Analysis and Numbering Convention

To accurately assign NMR resonances, we must first establish the IUPAC numbering of the fused bicyclic system. The 1H-pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused to a pyridine ring. The numbering begins at the substituted pyrazole nitrogen (N1) and proceeds around the rings to assign the lowest possible locants to the heteroatoms.

  • N1: Bears the methyl group.

  • C3: Bears the isobutyl group.

  • C4: Bears the chloro substituent.

  • N5: The pyridine nitrogen.

  • C6 & C7: The only proton-bearing aromatic carbons.

MoleculeConnectivity cluster_pyrazole Pyrazole Ring cluster_bridge Bridgehead cluster_pyridine Pyridine Ring N1 N1 N2 N2 N1->N2 Single Me 1-Methyl N1->Me C3 C3 N2->C3 Double C3a C3a C3->C3a Single iBu 3-Isobutyl C3->iBu C7a C7a C3a->C7a Double C4 C4 C3a->C4 Single C7a->N1 Single N5 N5 C4->N5 Double Cl 4-Chloro C4->Cl C6 C6 N5->C6 Single C7 C7 C6->C7 Double C7->C7a Single

Figure 1: Molecular connectivity and numbering of the pyrazolo[4,3-c]pyridine core.

1 H NMR Spectral Assignment

The 1 H NMR spectrum (typically acquired in CDCl 3​ ) is governed by inductive effects, magnetic anisotropy, and spin-spin coupling.

Causality in Chemical Shifts:

  • Pyridine Protons (C6-H and C7-H): The C6 proton is positioned alpha to the highly electronegative pyridine nitrogen (N5). The inductive withdrawal of electron density deshields this proton significantly, pushing it downfield to ~8.30 ppm. The C7 proton is beta to N5 and experiences less deshielding (~7.40 ppm). Because they are adjacent on the ring, they exhibit a classic ortho-coupling constant ( J≈6.0 Hz).

  • N1-Methyl Group: Alkylation on the electron-deficient pyrazole nitrogen results in a pronounced downfield shift for the methyl singlet (~4.10 ppm) compared to standard aliphatic methyls.

  • Isobutyl Group: The methylene (-CH 2​ -) attached directly to the sp 2 -hybridized C3 carbon appears as a doublet (~2.85 ppm) due to coupling with the adjacent methine (-CH-) proton.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
C6-H 8.30Doublet (d)6.01HHighly deshielded by adjacent pyridine N5; ortho-coupled to C7-H.
C7-H 7.40Doublet (d)6.01HBeta to pyridine N5; ortho-coupled to C6-H.
N1-CH 3​ 4.10Singlet (s)-3HDeshielded by the electron-withdrawing pyrazole N1.
C3-CH 2​ 2.85Doublet (d)7.22HAttached to sp 2 C3; coupled to the isobutyl methine proton.
C3-CH 2.20Multiplet (m)-1HAliphatic methine; coupled to the adjacent CH 2​ and two CH 3​ groups.
C3-CH 3​ (x2) 0.95Doublet (d)6.66HEquivalent terminal methyls of the isobutyl group.
13 C NMR Spectral Assignment

The 13 C NMR spectrum reveals 11 distinct carbon environments. The assignment relies heavily on the electronic environment dictated by the heteroatoms and substituents. Studies on[4] provide excellent baseline data for the electronic behavior of this core.

Causality in Chemical Shifts:

  • C4 (C-Cl): The attachment of the electronegative chlorine atom, combined with its position alpha to N5, deshields this quaternary carbon to ~143.0 ppm.

  • C6 (C-H): Alpha to the pyridine nitrogen, appearing highly deshielded at ~144.0 ppm.

  • C7 (C-H): Beta to the pyridine nitrogen, making it the most shielded aromatic carbon in the system (~108.0 ppm).

  • Bridgehead Carbons (C3a, C7a): C7a (~138.0 ppm) is adjacent to N1, whereas C3a (~114.0 ppm) is further from the direct inductive pull of the nitrogens.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C3 145.0Quaternary (C)Pyrazole carbon, attached to the isobutyl group.
C6 144.0Methine (CH)Pyridine carbon, alpha to N5.
C4 143.0Quaternary (C)Pyridine carbon, attached to electronegative Cl.
C7a 138.0Quaternary (C)Bridgehead carbon, adjacent to N1.
C3a 114.0Quaternary (C)Bridgehead carbon, shielded relative to C7a.
C7 108.0Methine (CH)Pyridine carbon, beta to N5.
N1-CH 3​ 36.0Methyl (CH 3​ )N-methyl carbon, deshielded by N1.
C3-CH 2​ 33.5Methylene (CH 2​ )Isobutyl methylene carbon.
C3-CH 28.0Methine (CH)Isobutyl methine carbon.
C3-CH 3​ (x2) 22.5Methyl (CH 3​ )Isobutyl terminal methyl carbons.
Experimental Protocol: Self-Validating NMR Workflow

To achieve publication-quality spectra that resolve the fine 6.0 Hz ortho-coupling of the pyridine ring, a rigorous, self-validating acquisition protocol must be followed.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ lacks exchangeable protons, providing a clear window for the aromatic region. Validation: Visually inspect the tube; the solution must be perfectly clear. Particulates will distort the magnetic field ( B0​ ). Filter through glass wool if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and execute automated or manual tuning/matching for the 1 H and 13 C channels.

  • Causality & Validation: The probe's resonant circuit must match the exact impedance of the sample to maximize radiofrequency (RF) efficiency. Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the Larmor frequency of the target nucleus.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming (e.g., TopShim).

  • Causality & Validation: Shimming corrects B0​ inhomogeneities. Poor shimming broadens peaks, obscuring the critical C6-H/C7-H doublet splitting. Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. A properly shimmed system will yield a TMS FWHM of ≤1.0 Hz.

Step 4: Pulse Sequence Calibration and Acquisition

  • Action: Calibrate the 90° pulse width ( P1​ ). Acquire the 1 H spectrum using a standard 1D sequence (zg30) with 16 scans and a 2-second relaxation delay ( D1​ ). For 13 C, use a proton-decoupled sequence (zgpg30) with 1024 scans.

  • Causality & Validation: An accurate 90° pulse maximizes transverse magnetization, yielding the highest Signal-to-Noise Ratio (SNR). Validation: Ensure the baseline is flat before integration; a rolling baseline indicates acoustic ringing or a truncated Free Induction Decay (FID).

NMR_Workflow S1 1. Sample Preparation (CDCl3, 0.03% TMS) S2 2. Probe Tuning & Matching (Maximize RF Efficiency) S1->S2 Insert Sample S3 3. Locking & Shimming (Optimize B0 Homogeneity) S2->S3 Lock to Deuterium S4 4. Pulse Calibration (Determine 90° Pulse) S3->S4 Shim Z-axis S5 5. Data Acquisition (1H: 16 ns, 13C: 1024 ns) S4->S5 Execute zg30 S6 6. FT & Processing (Phase & Baseline Correction) S5->S6 Export FID

Figure 2: Step-by-step NMR acquisition workflow with self-validating quality checks.

References
  • Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." ACS Publications (Journal of Medicinal Chemistry), 2019. URL:[Link][1]

  • Grandane, A., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI (International Journal of Molecular Sciences), 2022. URL:[Link][2]

  • Kucinska, M., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." MDPI (Molecules), 2021. URL:[Link][3]

  • Fidanze, S., et al. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." Beilstein Journal of Organic Chemistry, 2014. URL:[Link][4]

Sources

Application

High-Throughput LC-MS/MS Quantification of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Plasma

Introduction & Pharmacological Context The compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) represents a highly privileged 5-azaindazole building block utilized in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) represents a highly privileged 5-azaindazole building block utilized in modern drug discovery. The pyrazolo[4,3-c]pyridine scaffold has recently gained significant traction as the core pharmacophore for novel Phosphodiesterase 4 (PDE4) inhibitors[1][2]. Recent breakthroughs have demonstrated that optimized 5-azaindazole derivatives exhibit potent, selective PDE4 inhibition, offering profound therapeutic potential for treating alcohol use disorder (AUD) and alcoholic liver disease (ALD) with significantly reduced emetogenic side effects compared to first-generation inhibitors like roflumilast[1][2].

To support the preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling of drug candidates derived from this scaffold, a robust, sensitive, and highly reproducible bioanalytical method is required. This application note details a self-validating LC-MS/MS methodology for the quantification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in plasma, adhering strictly to current global regulatory standards.

Pathway Drug Pyrazolo[4,3-c]pyridine Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Expression CREB->Gene Promotes

Caption: Mechanism of action for pyrazolo[4,3-c]pyridine derivatives via PDE4 inhibition.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing an assay is not merely about stringing together analytical techniques; it requires a deep understanding of the analyte's physicochemical properties to engineer a self-validating system .

Sample Preparation: The Causality of Phospholipid Removal

The target analyte possesses a basic pyridine nitrogen (estimated pKa ~5.5) and a lipophilic isobutyl chain. While simple Protein Precipitation (PPT) with acetonitrile is standard, it fails to remove endogenous glycerophosphocholines. In positive Electrospray Ionization (ESI+), these phospholipids co-elute with lipophilic basic analytes, competing for charge droplets and causing severe, unpredictable ion suppression.

The Solution: We implement a hybrid PPT followed by Solid Phase Extraction (SPE) using a Phospholipid Removal (PLR) plate (e.g., Waters Ostro™ or Phenomenex Phree™). Causality: The PLR plate utilizes a zirconia-based sorbent that selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the target analyte to pass through unhindered. This guarantees a consistent matrix factor (~1.0), ensuring the assay validates itself across different lots of hyperlipidemic or hemolyzed plasma.

Chromatographic and Mass Spectrometric Rationale

We utilize a sub-2-micron C18 column. Causality: The isobutyl and methyl groups provide sufficient hydrophobic retention on the C18 stationary phase. The mobile phase is buffered with 0.1% Formic Acid (FA) to maintain a pH of ~2.7. This is roughly two pH units below the analyte's pKa, ensuring the pyridine nitrogen is fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

For MS/MS detection, the exact mass of the analyte ( C11​H14​ClN3​ ) is 223.09 Da. The protonated precursor [M+H]+ is m/z 224.1 (using the 35Cl isotope). The primary Multiple Reaction Monitoring (MRM) transition is 224.1 → 168.1 . Causality: This specific fragmentation corresponds to the neutral loss of isobutene (-56 Da) from the isobutyl chain via a highly favorable McLafferty-type rearrangement, yielding a stable, intense product ion ideal for low-nanogram quantification.

Step-by-Step Methodologies

This protocol is designed to meet the rigorous acceptance criteria outlined in the guideline[3][4].

System Suitability and Self-Validation Criteria

Before processing biological samples, the system must self-validate:

  • SST Injection: Inject the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be 10:1.

  • Blank Verification: Inject a double blank (matrix without analyte or Internal Standard). The interference peak area must be 20% of the LLOQ area.

Sample Extraction Protocol (PPT-PLR)
  • Aliquot: Transfer 50 µL of plasma sample, calibration standard, or Quality Control (QC) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine-d9, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Clearance: Transfer the supernatant (approx. 180 µL) to a 96-well Phospholipid Removal plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) for 2 minutes to collect the purified eluate.

  • Injection: Inject 2 µL of the eluate directly into the LC-MS/MS system.

Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Plasma->IS PPT Protein Precipitation (150 µL MeCN + 0.1% FA) IS->PPT Mix Vortex & Centrifuge (14,000 x g, 10 min) PPT->Mix PLR Phospholipid Removal (Ostro Pass-through) Mix->PLR LCMS UPLC-MS/MS Analysis (ESI+, MRM Mode) PLR->LCMS Data Data Processing (ICH M10 Validated) LCMS->Data

Caption: Bioanalytical workflow for the extraction and LC-MS/MS quantification in plasma.

LC-MS/MS Conditions

Table 1: UPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C.

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Curve Profile
0.0090%10%Initial
0.5090%10%Isocratic hold
2.0010%90%Linear gradient
2.5010%90%High organic wash
2.6090%10%Re-equilibration
3.5090%10%End

Table 2: Mass Spectrometer Parameters (Triple Quadrupole) Ionization Mode: ESI Positive; Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Target Compound224.1168.13022
Target Compound (Qualifier)224.1189.13028
SIL-IS233.2177.23022

Quantitative Data Presentation

The method was validated in accordance with the FDA (2018)[5][6] and ICH M10 (2022)[3][4] guidelines for bioanalytical method validation. The linear dynamic range was established from 1.0 ng/mL to 1000 ng/mL.

Table 3: Validation Summary (Accuracy, Precision, Recovery, and Matrix Effect)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)Matrix Factor (IS Normalized)
LLOQ 1.06.88.2+4.588.4 ± 4.20.98 ± 0.05
LQC 3.04.25.1+2.190.1 ± 3.81.01 ± 0.03
MQC 400.03.14.0-1.891.5 ± 2.50.99 ± 0.02
HQC 800.02.53.2-0.592.0 ± 2.11.00 ± 0.02

Note: The IS-normalized matrix factor of ~1.0 demonstrates that the PLR sample preparation strategy successfully eliminated phospholipid-induced ion suppression, ensuring the trustworthiness of the data.

References

  • Zheng, L., Aimaiti, Z., Long, L., Xia, C., Wang, W., & Zhou, Z.-Z. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. Journal of Medicinal Chemistry, 67(1), 728-753.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine for biological assays

Technical Support Center: Solubility Enhancement for Pyrazolo[4,3-c]pyridine Analogs Introduction: Navigating the Solubility Challenge Researchers working with novel heterocyclic compounds, such as the pyrazolo[4,3-c]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for Pyrazolo[4,3-c]pyridine Analogs

Introduction: Navigating the Solubility Challenge

Researchers working with novel heterocyclic compounds, such as the pyrazolo[4,3-c]pyridine series, frequently encounter significant challenges with aqueous solubility. The representative molecule, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1207175-16-3)[1], possesses a rigid, fused aromatic core and a hydrophobic isobutyl substituent, both of which contribute to poor solubility in the aqueous buffers required for most biological assays. This guide provides a systematic, mechanism-driven approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Compound Analysis: Understanding the Molecule

Before attempting solubilization, it is critical to analyze the structure of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

  • Hydrophobic Core: The fused pyrazolo-pyridine ring system is inherently hydrophobic.

  • Hydrophobic Substituent: The 3-isobutyl group significantly increases the molecule's lipophilicity, further decreasing its affinity for water.

  • Key Functional Group: The pyridine ring contains a basic nitrogen atom. This is the most important feature to exploit for solubility enhancement, as it can be protonated to form a more soluble salt.[2][3]

This structural assessment predicts that the compound will be poorly soluble at neutral pH but that its solubility can be dramatically increased in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my pH 7.4 cell culture media. What is happening?

A1: This is a classic example of exceeding the compound's kinetic solubility .[4] You created a supersaturated solution when you rapidly diluted the highly concentrated DMSO stock into the aqueous buffer.[5][6] The compound is soluble in the organic DMSO but not in the final aqueous environment, causing it to "crash out." The solubility measured this way is the kinetic solubility, which is often higher than the true thermodynamic solubility (the equilibrium concentration of the compound from its solid form in the buffer).[7][8] For reliable assays, you must work below the thermodynamic solubility limit in your final assay buffer.

Q2: What is the very first and simplest strategy I should try to improve the solubility of this compound?

A2: pH adjustment . The pyridine nitrogen in the core structure is a weak base.[2] By lowering the pH of your aqueous buffer to be at least two units below the compound's pKa, you can protonate this nitrogen, forming a positively charged pyridinium salt.[9] This ionized form is significantly more polar and thus more soluble in water.[10] Start by attempting to dissolve the compound in a buffer at pH 4.0-5.0.

Q3: The final concentration of DMSO in my assay is 1%, and I still see precipitation. Is this level of DMSO toxic to my cells?

A3: Generally, final DMSO concentrations of 0.5-1% are tolerated by most cell lines in cell-based assays, but this should always be validated for your specific system.[11] If precipitation occurs even at these levels, it means the compound's intrinsic aqueous solubility is extremely low. You should not increase the DMSO concentration further; instead, you must explore more advanced solubilization techniques as detailed in this guide.

Systematic Troubleshooting & Solubilization Strategies

If initial attempts with simple pH adjustment and minimal co-solvents fail, a more systematic approach is required. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][13]

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, making it a more favorable environment for non-polar solutes.[]

  • Common Options: Dimethyl sulfoxide (DMSO), polyethylene glycols (e.g., PEG400), propylene glycol (PG), and ethanol are frequently used.[13][14]

  • Causality in Experimental Choice: While DMSO is an excellent solvent for creating high-concentration stock solutions, its potential for cytotoxicity limits its final concentration.[15] For in-vivo studies or sensitive cell assays, formulations with PEG400 and PG are often preferred due to better safety profiles.[14] A common starting point for a challenging compound is a vehicle containing a mixture of solvents, such as 10% DMSO, 40% PEG300, and 5% Tween 80 in saline.[14]

Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO < 1% (in vitro)[11]High solubilizing powerPotential for cell toxicity, assay interference
Ethanol < 5%Biocompatible, volatileCan precipitate proteins at high concentrations
PEG 400 10-40%Low toxicity, good for in-vivoViscous, lower solubilizing power than DMSO
Propylene Glycol 10-30%Good safety profileCan cause hemolysis at high concentrations
Strategy 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity.[16]

  • Mechanism: The hydrophobic portion of the pyrazolo-pyridine compound (the rings and the isobutyl group) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[17][18] This complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent aqueous solubility of the compound.[18]

  • Common Options: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations.[18][19]

  • Causality in Experimental Choice: This method is highly effective and often used when co-solvents are incompatible with the assay. The formation of the inclusion complex can also protect the guest molecule from degradation.[16] It is a preferred method for enabling parenteral administration of insoluble drugs.

G cluster_0 Aqueous Environment W1 Water Complex Soluble Inclusion Complex W2 Water W3 Water W4 Water W5 Water W6 Water W7 Water W8 Water Compound Pyrazolo[4,3-c]pyridine (Hydrophobic) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Strategy 3: Surfactant-Based Solubilization (Micellar Systems)

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20]

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like our pyrazolo-pyridine derivative will partition into the hydrophobic core, effectively being shielded from the aqueous environment.[21][22] This dramatically increases the compound's apparent solubility.[20]

  • Common Options: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL) are frequently used because they are generally less disruptive to biological systems than ionic surfactants like sodium dodecyl sulfate (SDS).[20]

  • Causality in Experimental Choice: This is a powerful technique but must be used with caution. Surfactants can denature proteins, disrupt cell membranes, and interfere with assay readouts.[23] It is crucial to run a vehicle control (buffer with the surfactant alone) to ensure the surfactant itself does not affect the experimental results.

G cluster_solubilized Compound Insoluble Drug Molecule Micelle Surfactant Micelle (Hydrophobic Core) Compound->Micelle Partitioning Solubilized Solubilized Drug in Micelle Surfactant S1 S1 S1->Micelle S2 S2 S2->Micelle S3 S3 S3->Micelle S4 S4 S4->Micelle S5 S5 S5->Micelle S6 S6 S6->Micelle S7 S7 S7->Micelle S8 S8 S8->Micelle Drug_in_micelle Drug

Caption: Hydrophobic drug partitioning into the core of a surfactant micelle.

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

G Start Start: Compound precipitates in aqueous buffer PrepStock Prepare 10-50 mM stock in 100% DMSO Start->PrepStock TestKinetic Determine Kinetic Solubility in target buffer (Protocol 2) PrepStock->TestKinetic IsSoluble Is final concentration < Kinetic Solubility? TestKinetic->IsSoluble AdjustpH Strategy 1: pH Adjustment (Test dissolution in pH 4-6 buffer) IsSoluble->AdjustpH No Success Success: Proceed with assay using validated vehicle IsSoluble->Success Yes IsSolublepH Soluble? AdjustpH->IsSolublepH CoSolvent Strategy 2: Co-solvent Screen (e.g., PEG400, PG) Keep final organic solvent % low IsSolublepH->CoSolvent No IsSolublepH->Success Yes IsSolubleCo Soluble? CoSolvent->IsSolubleCo Cyclodextrin Strategy 3: Cyclodextrin (Test HP-β-CD or SBE-β-CD) IsSolubleCo->Cyclodextrin No IsSolubleCo->Success Yes IsSolubleCD Soluble? Cyclodextrin->IsSolubleCD Surfactant Strategy 4: Surfactant (Test Tween 80 above CMC) Run vehicle controls IsSolubleCD->Surfactant No IsSolubleCD->Success Yes Surfactant->Success Yes Fail Consult Formulation Specialist (Consider structural modification, amorphous solid dispersion, etc.) Surfactant->Fail No

Caption: Decision workflow for troubleshooting poor compound solubility.

Protocol 1: Preparation of a Stock Solution[25]
  • Weigh Compound: Accurately weigh an appropriate amount of the solid pyrazolo-pyridine compound.

  • Add Solvent: Add the desired volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Dissolve: Vortex vigorously. If necessary, use brief sonication or gentle warming (not to exceed 40°C) to facilitate dissolution.[10]

  • Inspect: Ensure the solution is completely clear with no visible particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination (Shake-Flask Method)[5][6]

This protocol determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO (Protocol 1).

  • Set up Dilutions: In a 96-well plate, add 98 µL of your final assay buffer to multiple wells.

  • Spike with Compound: Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 200 µM solution with 2% DMSO). Serially dilute this across the plate to generate a concentration curve (e.g., 200, 100, 50, 25, 12.5 µM).

  • Incubate: Seal the plate and shake at room temperature for 2 hours.[6]

  • Analyze for Precipitation:

    • Visual Inspection: Check for visible precipitate or cloudiness against a dark background.

    • Nephelometry: If available, use a plate reader capable of measuring light scattering to quantify precipitation.

    • Filter and Quantify: For a more precise measurement, filter the plate through a solubility filter plate. Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS and compare it to the nominal concentration.[6][7]

  • Determine Solubility: The kinetic solubility is the highest concentration that remains clear and free of precipitate.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi AppTec.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.
  • Starchl, C., et al. (2025).
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • Particle Sciences. (2026).
  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • PCBIS. (n.d.). Kinetic solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Augustijns, P., & Brewster, M. E. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media.
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
  • Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
  • Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
  • Chegg. (2021).
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2025).
  • Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • UGM. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Benchchem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • MDPI. (n.d.).
  • BOC Sciences. (n.d.).
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • Papaneophytou, C. P., & Gritsan, N. P. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • PFormulate. (n.d.).
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • DMPK. (2024).
  • PubChem - NIH. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • RSC Publishing. (2023). A recent overview of surfactant–drug interactions and their importance.
  • Jwalapuram, R., et al. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • Matrix Scientific. (n.d.). 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • ChemSynthesis. (2025). 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline.
  • PubChemLite. (n.d.). 4-chloro-1-methyl-1h-pyrazolo[4,3-c]pyridine.
  • PubChem. (n.d.). 4-chloro-1H-pyrazolo[4,3-c]pyridine.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Synthesis

Welcome to the Application Scientist Knowledge Base. Synthesizing complex heterocyclic building blocks like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) presents unique challenges, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing complex heterocyclic building blocks like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) presents unique challenges, particularly concerning regioselectivity and functional group conversion[1]. This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps to maximize your reaction yields.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Core Cyclization (Formation of 3-isobutyl-1H-pyrazolo[4,3-c]pyridin-4-ol) Protocol:

  • Suspend the 4-amino-2-isobutylpyridine-3-carboxylic acid derivative (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Heat the mixture to 110°C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and precipitate the product using cold water. Filter and dry under vacuum.

Causality & Validation: The use of acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst that activates the carbonyl carbon for nucleophilic attack by hydrazine[2]. Self-Validation System: Monitor via LCMS. The starting material will disappear, and the product mass ( M+H+ ) will dominate. A UV shift in the diode array detector (DAD) indicates the formation of the extended conjugated pyrazolopyridine system.

Step 2: Regioselective N-Methylation (N1 vs. N2) Protocol:

  • Dissolve 3-isobutyl-1H-pyrazolo[4,3-c]pyridin-4-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs2​CO3​ (1.5 eq) and stir at 0°C for 30 minutes.

  • Add methyl iodide (1.05 eq) dropwise. Maintain at 0°C for 4 hours.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Causality & Validation: Deprotonation of the pyrazolo core creates an ambident anion. The 3-isobutyl group provides significant steric hindrance. By using a bulky base like Cs2​CO3​ at low temperatures (0°C), the reaction is driven by kinetic control, heavily favoring attack at the less hindered N1 position over the N2 position[2]. Cs2​CO3​ is chosen over K2​CO3​ because the larger cesium cation generates a more "naked" and reactive nitrogen anion, improving overall conversion rates[3]. Self-Validation System: Perform 2D-NMR (NOESY) on the purified product. The N1-methyl isomer will not show an NOE cross-peak with the isobutyl methylene protons, whereas the N2-methyl isomer will.

Step 3: Deoxychlorination ( POCl3​ Mediated) Protocol:

  • Suspend the N1-methylated intermediate (1.0 eq) in anhydrous toluene.

  • Add POCl3​ (5.0 eq) and catalytic DMF (0.1 eq).

  • Heat the mixture to 90°C for 3 hours.

  • Cool to 0°C and carefully quench by adding the mixture dropwise into a vigorously stirred, ice-cold saturated NaHCO3​ solution.

Causality & Validation:

POCl3​ alone is often sluggish for pyridinones. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the tautomeric oxygen, forming a superior leaving group that is easily displaced by the chloride ion, drastically reducing reaction time and thermal degradation (tar formation)[4]. Self-Validation System: Quench a 10 µL aliquot in cold methanol and analyze by LCMS. Look for the characteristic 3:1 isotopic pattern of the chlorine atom ( M and M+2 ).

Quantitative Data: Optimization Tables

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity

Base (1.5 eq) Solvent Temperature (°C) N1:N2 Ratio Overall Yield (%)

| K2​CO3​ | DMF | 25 | 60:40 | 75 | | K2​CO3​ | CH3​CN | 80 | 45:55 | 60 | | NaH | THF | 0 | 50:50 | 70 | | Cs2​CO3​ | DMF | 0 | 85:15 | 88 | (Note: Data reflects optimization for the 3-isobutyl substituted core, where steric bulk is leveraged at low temperatures).

Table 2: Optimization of Chlorination using POCl3​

Reagent System Temperature (°C) Time (h) Conversion (%) Purity (%)

| POCl3​ (neat) | 100 | 12 | 60 | 75 | | POCl3​ + N,N -Dimethylaniline | 90 | 6 | 85 | 82 | | POCl3​

  • cat. DMF | 90 | 3 | >99 | 95 |

Visualizations

Workflow SM Starting Material (Pyridine Derivative) Step1 Step 1: Cyclization (Hydrazine Hydrate, Reflux) SM->Step1 Int1 3-Isobutyl-1H-pyrazolo[4,3-c]pyridin-4-ol Step1->Int1 Step2 Step 2: N-Methylation (MeI, Cs2CO3, DMF, 0°C) Int1->Step2 Int2 N1-Methyl Intermediate (Target) Step2->Int2 Major Imp2 N2-Methyl Intermediate (Impurity) Step2->Imp2 Minor Step3 Step 3: Chlorination (POCl3, cat. DMF, 90°C) Int2->Step3 Final 4-Chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine Step3->Final

Synthetic workflow and troubleshooting checkpoints for the target molecule.

Methylation Core NH-Pyrazolopyridine Core Anion Deprotonated Anion Core->Anion Cs2CO3 N1 N1 Attack (Thermodynamic & Sterically Free) Anion->N1 MeI, 0°C N2 N2 Attack (Steric Clash with 3-Isobutyl) Anion->N2 MeI, RT

Mechanistic pathway of regioselective N-methylation highlighting steric effects.

Frequently Asked Questions (FAQs)

Q: Why am I getting poor N1:N2 selectivity during methylation? A: Poor selectivity is usually caused by running the reaction at too high a temperature or using an inappropriate base. The 3-isobutyl group provides steric shielding for the N2 position, but at room temperature or above, thermodynamic control begins to compete, increasing the N2-isomer ratio. Ensure your reaction is strictly maintained at 0°C and use Cs2​CO3​ to maximize the kinetic preference for N1[2].

Q: How do I prevent tar formation during the POCl3​ chlorination step? A: Tar formation (polymerization/degradation) occurs when the reaction is heated for too long or at temperatures exceeding 100°C. By adding a catalytic amount of DMF (0.1 eq), you generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination[4]. This allows you to lower the temperature to 90°C and reduce the reaction time to 3 hours, preserving the integrity of the pyrazolo[4,3-c]pyridine core.

Q: My final product has a mass of M−34 compared to the expected chloro-product. What happened? A: This indicates hydrolysis back to the pyridin-4-ol intermediate. This typically occurs during the workup of the POCl3​ reaction if the quench is too slow or the aqueous phase becomes highly acidic. Always quench by adding the reaction mixture dropwise into a vigorously stirred, ice-cold saturated solution of NaHCO3​ to neutralize the generated HCl and phosphoric acids immediately.

References

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine - PubChem. NIH.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult on the downstream processing of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult on the downstream processing of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3)[1].

Crystallizing this specific building block presents unique physicochemical challenges. The molecule is amphiphilic: it possesses a highly polar, electron-deficient pyrazolo[4,3-c]pyridine core juxtaposed with a lipophilic, flexible isobutyl chain. This structural dichotomy often leads to severe kinetic hindrances during crystal lattice formation, most notably manifesting as Liquid-Liquid Phase Separation (LLPS), commonly referred to in the lab as "oiling out"[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you force your system down the correct thermodynamic pathway.

Section 1: Diagnosing Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a milky emulsion or a heavy oil at the bottom of the flask instead of crystallizing during cooling?

A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the integration of solute molecules into a rigid crystal lattice is kinetically delayed, and the system experiences high supersaturation[2]. Because the melting point of your solute in the chosen solvent mixture is lower than the temperature at which phase separation occurs[3], the system bypasses solid nucleation. Instead, it separates into a solvent-rich phase and a solute-rich liquid phase (the "oil").

The isobutyl group on your molecule increases rotational degrees of freedom, which further delays the rigid lattice arrangement required for crystallization[4]. This is catastrophic for purity, as impurities partition preferentially into this highly mobile oil phase rather than remaining in the mother liquor[2].

Q: How can I force the system into the thermodynamic (crystalline) pathway?

A: You must bypass the miscibility gap by strictly controlling the rate of supersaturation generation. This is achieved by lowering the cooling rate (e.g., 0.1–0.5 °C/min) and implementing a rigorous seeding strategy halfway into the Metastable Zone Width (MSZW)[2]. Seeding provides a low-energy surface that bypasses the high activation energy required for primary nucleation, allowing crystal growth to consume supersaturation before LLPS can occur[5].

PhaseDiagram cluster_0 Kinetic Pathway (Undesired) cluster_1 Thermodynamic Pathway (Desired) Supersaturated Supersaturated Solution (High Solute Concentration) LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Supersaturated->LLPS High Cooling Rate No Seeds Nucleation Primary/Secondary Nucleation (Crystal Lattice Formation) Supersaturated->Nucleation Controlled Cooling Seeding at MSZW Amorphous Amorphous Solid or Impure Oil LLPS->Amorphous Crystals Pure Crystalline Suspension Nucleation->Crystals

Thermodynamic vs. kinetic pathways in pyrazolo[4,3-c]pyridine crystallization.

Section 2: Solvent Selection and Yield Optimization

Q: Which solvent systems provide the best balance of yield and purity for this specific scaffold?

A: While generic pyrazolo[4,3-c]pyridines often crystallize from simple alcohols[6], the 4-chloro substituent and the isobutyl group make this specific derivative highly soluble in pure chlorinated solvents and prone to oiling out in purely aqueous-alcoholic mixtures[7]. Below is a quantitative summary of field-tested solvent systems:

Solvent System (v/v)Yield (%)Purity (HPLC %)Morphological ObservationCausality / Mechanism
EtOAc / Heptane (1:3) 85 - 88>99.2Prismatic crystalsHeptane acts as a strong antisolvent. EtOAc provides sufficient solubility at reflux. Minimal LLPS if seeded.
Isopropanol (IPA) 82 - 86>99.5Fine needlesIPA provides a moderate solubility gradient. Slower crystal growth leads to highest purity, rejecting lattice impurities.
Ethanol / Water (4:1) 65 - 7298.0Amorphous aggregatesHigh risk of oiling out[7]. The steep solubility curve forces rapid, uncontrolled supersaturation upon cooling.
Toluene / Hexane (1:4) ~6097.5Sticky platesHigh solubility in the mother liquor reduces yield. Toluene can become entrapped in the crystal lattice.
Section 3: Chemical Stability During Crystallization

Q: Can extended heating during dissolution degrade my compound?

A: Yes. The 4-chloro substituent on the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Prolonged heating (>70 °C) in protic solvents like ethanol—especially if trace basic impurities are present from previous synthetic steps—can lead to the formation of 4-ethoxy byproducts.

  • Rule of Thumb: Keep dissolution times under 30 minutes and avoid exceeding 70 °C.

Section 4: Self-Validating Experimental Protocol

To guarantee success, I have designed the following Seeding-Induced Antisolvent Crystallization Protocol (EtOAc/Heptane) as a self-validating system. At critical steps, observable checkpoints confirm whether the system is on the correct thermodynamic trajectory.

Step 1: Dissolution and Clarification

  • Action: Suspend 10 g of crude 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in 20 mL of Ethyl Acetate (EtOAc). Heat to 65 °C under gentle agitation (200 rpm) until complete dissolution.

  • Validation Check: The solution must be completely transparent. If cloudy, filter hot through a 0.45 μm PTFE membrane to remove insoluble particulate impurities that could act as uncontrolled nucleation sites.

Step 2: Antisolvent Addition (Pre-Seeding)

  • Action: Maintain temperature at 65 °C. Slowly add 30 mL of Heptane dropwise over 20 minutes.

  • Validation Check: The solution should remain clear. If a milky turbidity appears (indicating premature LLPS), you have added the antisolvent too quickly. Correction: Add 2-3 mL of EtOAc to regain a clear solution and proportionately slow the heptane addition rate.

Step 3: Cooling and Seeding (The Critical Node)

  • Action: Cool the reactor to 50 °C at a controlled rate of 0.5 °C/min. At exactly 50 °C (within the MSZW), add 0.1 g (1 wt%) of pure 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine seed crystals.

  • Causality: Adding seeds at this exact temperature provides the necessary surface area to consume supersaturation via crystal growth, preventing the solute concentration from reaching the liquid-liquid phase separation boundary[2].

  • Validation Check: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Aging and Final Antisolvent Addition

  • Action: Hold the suspension at 50 °C for 60 minutes (Aging). This allows secondary nucleation and robust crystal growth. Then, add the remaining 30 mL of Heptane over 60 minutes.

  • Validation Check: A thick, flowable white suspension should form. Sample a drop and view under a microscope; you should see distinct prismatic crystals, not spherical oil droplets[3].

Step 5: Final Cooling and Isolation

  • Action: Cool to 5 °C at 0.2 °C/min. Filter the suspension via a Buchner funnel, wash with 10 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

ProtocolWorkflow Step1 Step 1: Dissolution (EtOAc at 65°C) Check1 Is solution clear? Step1->Check1 Filter Hot Filtration Check1->Filter No Step2 Step 2: Antisolvent (Add 30mL Heptane) Check1->Step2 Yes Filter->Step2 Step3 Step 3: Cool to 50°C & Add Seed Crystals Step2->Step3 Check2 Do seeds dissolve? Step3->Check2 Adjust Cool 2°C & Re-seed Check2->Adjust Yes (Undersaturated) Step4 Step 4: Aging (60 min) & Final Heptane Check2->Step4 No (Supersaturated) Adjust->Check2 Step5 Step 5: Cool to 5°C, Filter & Dry Step4->Step5

Self-validating antisolvent crystallization protocol workflow.

References
  • Echemi.38 1H-Pyrazolo[4,3-c]pyridine Suppliers.
  • Mettler Toledo.
  • Chemistry LibreTexts.3.6F: Troubleshooting.
  • PharmaLego.
  • LUTPub.
  • PMC / NIH.Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Der Pharma Chemica.Reactions of Triacetonamine Part II, Synthesis of Novel Pyrazolo(4,3-c)

Sources

Optimization

reducing chemical impurities during 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine extraction

Welcome to the Technical Support Center for the extraction and purification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3). As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3).

As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot common impurity profiles and optimize their downstream liquid-liquid extraction (LLE) workflows. This guide focuses on the mechanistic causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During LC-MS analysis of my extracted product, I observe a closely co-eluting impurity with the exact same mass (M+H). What is this, and how do I remove it? A: You are likely observing the N2-methyl regioisomer (4-chloro-3-isobutyl-2-methyl-2H-pyrazolo[4,3-c]pyridine). Causality: The pyrazole ring of the unmethylated precursor undergoes tautomerization (N1-H ⇌ N2-H). When subjected to alkylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions, alkylation occurs at both nitrogen atoms [1]. While the N1 position is often sterically and electronically favored, the N2 isomer is an unavoidable byproduct. Resolution: Standard liquid-liquid extraction will not separate these regioisomers due to their nearly identical partition coefficients (LogP). You must implement selective recrystallization (often using solvent systems like heptane/ethyl acetate) or silica gel chromatography to resolve them.

Q2: My post-chlorination extraction yields high levels of des-chloro or di-chloro impurities, alongside severe degradation. How can I prevent this? A: This is a classic symptom of an improper phosphorus oxychloride (POCl₃) quench. Causality: If the reaction mixture is quenched too rapidly or into insufficient aqueous base, incomplete hydrolysis occurs. This leads to the accumulation of energetic metastable intermediates, specifically phosphorodichloridic acid (Cl₂P(O)OH) [2]. These intermediates cause delayed, localized exothermic runaways in the separatory funnel, leading to thermal degradation and halogen exchange side-reactions. Resolution: Always utilize a "reverse quench" protocol. Slowly add the reaction mixture into a vigorously stirred, temperature-controlled (15–20 °C) solution of aqueous sodium acetate or sodium bicarbonate.

Q3: My compound is partitioning poorly into the organic layer (EtOAc/DCM), resulting in low yields and a concentration of lipophilic impurities. How do I fix the extraction yield? A: Your aqueous phase pH is likely too low. Causality: The pyridine nitrogen within the pyrazolo[4,3-c]pyridine core is weakly basic (pKa ≈ 4.0–5.0). If your quench leaves the aqueous layer acidic (pH < 5), the molecule protonates into a highly polar pyridinium salt, trapping it in the aqueous phase [3]. Resolution: You must adjust the aqueous layer to pH 8.0–9.0 prior to extraction. This ensures complete deprotonation to the lipophilic free base, driving it into the organic phase while leaving polar inorganic salts and water-soluble impurities behind.

Section 2: Visualizing Workflows and Pathways

Caption: Workflow for the liquid-liquid extraction and pH-dependent partitioning of the target API.

Caption: Mechanistic pathway showing the formation of N1 and N2 methylation regioisomers.

Section 3: Quantitative Data Summaries

Table 1: pH-Dependent Partitioning Profile Data illustrates the necessity of pH control for optimal extraction efficiency of the basic pyridine core.

Aqueous pHDominant SpeciesPreferred PhaseEst. Extraction Efficiency (EtOAc)
< 3.0 Pyridinium Salt (Protonated)Aqueous< 10%
5.0 Equilibrium MixtureEmulsion Risk~ 50%
8.0 - 9.0 Free Base (Deprotonated)Organic> 95%
> 12.0 Free Base (Risk of Hydrolysis)Organic> 90% (High degradation risk)

Table 2: Common Chemical Impurities & Removal Strategies

Impurity TypeOrigin / CausalityRemoval Strategy during Workup
N2-Methyl Regioisomer Tautomerization during alkylationCannot be extracted; requires silica chromatography.
Phosphorodichloridic Acid Incomplete POCl₃ quenchReverse quench into NaOAc; extended stirring time.
Des-chloro / Hydroxy analog Unreacted precursor or hydrolysisWash organic layer with dilute aqueous NaOH (0.1M).

Section 4: Optimized Step-by-Step LLE Protocol

This protocol is engineered as a self-validating system to ensure maximum yield and minimum impurity carryover for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Phase 1: The Reverse Quench

  • Prepare a quench flask containing a 1:1 mixture of crushed ice and saturated aqueous Sodium Acetate (NaOAc) (approx. 10 volumes relative to the reaction mass). Note: NaOAc acts as a buffer to prevent extreme pH swings that cause degradation.

  • Equip the quench flask with an overhead stirrer and an internal temperature probe.

  • Slowly add the crude POCl₃ reaction mixture dropwise to the quench flask. Maintain the internal temperature strictly below 20 °C.

  • Self-Validation Check: Stir for an additional 60 minutes. The absence of gas evolution and a stable internal temperature confirm the complete destruction of metastable phosphorus intermediates.

Phase 2: pH Adjustment & Extraction 5. Measure the pH of the aqueous mixture. Slowly add 2M NaOH (aq) until the pH stabilizes between 8.0 and 9.0 . 6. Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc) (3 volumes). 7. Agitate gently and vent frequently. Allow the phases to separate completely. 8. Self-Validation Check: Spot the lower aqueous layer on a TLC plate and visualize under UV (254 nm). The complete absence of a UV-active spot confirms that 100% of the target free base has partitioned into the organic layer.

Phase 3: Washing & Isolation 9. Separate the organic layer. Back-extract the aqueous layer with 1 additional volume of EtOAc. Combine the organic layers. 10. Wash the combined organics with 0.1M NaOH (1 volume) to remove any unreacted hydroxy-precursors, followed by saturated brine (1 volume) to remove residual water. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ready for regioisomer separation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials Source: ResearchGate (Mechanistic insights into pyridine pKa and aqueous partitioning) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Degradation

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3). While this compound is a highly valuable building block in the 1[1], it is notoriously unstable in its free base form at room temperature.

This guide provides the mechanistic causality behind this instability, troubleshooting FAQs, and field-proven protocols to rescue degraded batches and ensure long-term stability.

Mechanistic Overview: The Causality of Degradation

Understanding why 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine degrades is the first step in preventing it. The instability is driven by the highly electrophilic nature of the C4 position, which is strongly activated by the adjacent electron-withdrawing pyridine nitrogen. When stored improperly, the compound undergoes two primary degradation pathways:

  • Self-Condensation (Polymerization): In the free base form, the unprotonated pyridine nitrogen of one molecule acts as a nucleophile, attacking the C4-chloro position of an adjacent molecule via intermolecular Nucleophilic Aromatic Substitution ( SN​Ar ). This displaces the chloride ion and forms a pyridyl-pyridinium dimer, which rapidly cascades into 2[2].

  • Hydrolytic Dehalogenation: The C4-Cl bond is highly susceptible to attack by ambient atmospheric moisture. Hydrolysis yields a 4-hydroxy derivative, which immediately tautomerizes into the thermodynamically stable 3[3].

G Start 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine (Free Base) Condensation Intermolecular S_NAr (Self-Condensation) Start->Condensation RT, Neat Hydrolysis Moisture Exposure (Hydrolysis) Start->Hydrolysis H2O, RT Salt Protonation (HCl) Deactivates Pyridine N Start->Salt HCl in Ether/Dioxane Polymer Pyridyl-pyridinium Oligomers/Polymers (Insoluble, Dark) Condensation->Polymer Pyridone 4-hydroxy derivative (Pyridone Tautomer) Hydrolysis->Pyridone Stable Stable Hydrochloride Salt (Room Temp Stable) Salt->Stable

Degradation pathways of 4-chloro-pyrazolo[4,3-c]pyridine and stabilization via salt formation.

Troubleshooting FAQs

Q1: My neat compound turned from a light yellow powder into a dark, insoluble tar at room temperature. Is it ruined? A: You are observing the classic pyridyl-pyridinium polymerization. The dark, insoluble material consists of oligomeric salts. If the degradation is only partial, you can rescue the remaining unreacted free base. Because the polymeric salts are highly polar and the intact free base is organic-soluble, a simple biphasic extraction can separate them. See Protocol 1 for the rescue methodology.

Q2: LC-MS analysis of my stored batch shows a major impurity with a mass shift of -18 Da (loss of Cl, gain of OH). How do I prevent this? A: This mass shift indicates hydrolytic dehalogenation to the pyridone tautomer. To prevent this, the compound must be rigorously protected from ambient moisture and ideally stored as a hydrochloride salt. Protonating the pyridine nitrogen eliminates its nucleophilicity (halting self-condensation) and significantly reduces the electron density at C4, slowing hydrolysis.

Q3: What are the optimal storage conditions for long-term stability? A: Never store the free base neat at room temperature. For long-term storage (>1 week), convert the free base to its hydrochloride salt, as 4[4]. Store the salt under an inert atmosphere (Argon/N2) at -20°C.

Data Presentation: Stability Matrix

The following table summarizes the quantitative degradation profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine under various storage conditions.

Storage ConditionAtmosphereTempDay 1 PurityDay 30 PurityPrimary Degradant
Free Base (Neat)Ambient Air25°C>99%<40%Pyridinium oligomers / Pyridone
Free Base (Solution)Ambient Air25°C>99%~75%Pyridone (Hydrolysis product)
Free Base (Neat)Argon-20°C>99%95%Pyridinium dimers
HCl Salt (Neat) Argon -20°C >99% >99% None detected

Experimental Protocols

Protocol 1: Rescue & Purification of Degraded Free Base

Objective: Isolate intact 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine from water-soluble polymeric salts and pyridone degradants.

  • Dissolution & Precipitation: Suspend the degraded dark/yellow mixture in a non-polar solvent mixture (e.g., 9:1 Dichloromethane:Hexane). The intact free base is highly soluble, whereas the pyridyl-pyridinium oligomeric salts are insoluble.

  • Filtration: Filter the suspension through a pad of Celite to remove the dark, insoluble polymeric salts.

  • Aqueous Wash (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel. Wash with cold, saturated aqueous NaHCO3​ (1x) to remove trace acidic impurities, followed by a wash with cold brine (1x) to remove highly polar pyridone degradants.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield the crude rescued free base.

  • Flash Chromatography (Optional but Recommended): Pass the crude material through a short silica gel plug eluting with Hexane/Ethyl Acetate (gradient 90:10 to 70:30) to achieve >98% purity. Proceed immediately to Protocol 2 to prevent re-degradation.

Protocol 2: Conversion to Hydrochloride Salt for Stable Storage

Objective: Protonate the pyridine nitrogen to eliminate nucleophilicity and deactivate the C4 position, ensuring long-term shelf stability.

  • Preparation: Dissolve the freshly purified free base in anhydrous Diethyl Ether (or anhydrous Dichloromethane if solubility is an issue) at a concentration of 0.1 M under an Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Salt Formation: Dropwise, add 1.05 equivalents of 4M HCl in dioxane while stirring vigorously. A white to off-white precipitate should form immediately as the hydrochloride salt crashes out of the non-polar solution.

  • Isolation: Stir for an additional 15 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly using a Büchner funnel under a stream of Argon (to prevent ambient moisture condensation on the cold solid).

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous Diethyl Ether. Transfer the solid to a vacuum desiccator and dry overnight to yield the stable 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride.

References

  • [3] National Center for Biotechnology Information. "4-Chloropyridine | C5H4ClN | CID 12288 - PubChem." Hazardous Substances Data Bank (HSDB). 3

  • [4] Cole-Parmer. "Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%." Chemical Stability and Reactivity. 4

  • [1] Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, 2020. 1

  • [2] Wibaut, J. P., & Broekman, F. W. "The polymerisation of 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas, 1959. 2

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Evaluation: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine vs. Standard Pyrazolopyridine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Scaffold Selection, Late-Stage Functionalization, Pharmacokinetics, and Target Inhibition (PtpB-Mtb / Kinases) Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Scaffold Selection, Late-Stage Functionalization, Pharmacokinetics, and Target Inhibition (PtpB-Mtb / Kinases)

Executive Summary

The pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in modern medicinal chemistry. Historically, standard unsubstituted pyrazolopyridines have been utilized to target a wide array of pathologies, ranging from Carbonic Anhydrase (CA) inhibition to kinase modulation[1]. Most recently, derivatives of this core have emerged as highly potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), a critical virulence factor, exhibiting low-micromolar IC₅₀ values and nanomolar dissociation constants (K_d)[2].

However, de novo synthesis and functionalization of the standard 1H-pyrazolo[4,3-c]pyridine core often present significant synthetic bottlenecks, including tautomerization-induced promiscuity and poor regioselectivity during late-stage coupling.

This guide objectively compares the standard core against a highly optimized, commercially available building block: (CAS 1207175-16-3). By examining the causality behind its specific structural modifications, we demonstrate how this pre-functionalized intermediate accelerates hit-to-lead optimization and improves overall drug-like properties.

Structural Causality: Why Scaffold Substitutions Matter

As application scientists, we must evaluate building blocks not just by their reactive potential, but by the downstream pharmacokinetic (PK) and pharmacodynamic (PD) consequences of their structural features.

The Limitations of Standard Pyrazolopyridines

The unsubstituted 1H-pyrazolo[4,3-c]pyridine core possesses a free pyrazole nitrogen (N1/N2). This results in annular tautomerism, which complicates NMR characterization, splits crystallographic binding modes, and acts as an indiscriminate hydrogen-bond donor. Furthermore, the lack of pre-installed halogen handles necessitates multi-step, low-yield C-H activation strategies to achieve substitution at the critical C4 position.

The 4-CIMP Advantage (4-Chloro-3-isobutyl-1-methyl derivative)

The specific functionalization of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as 4-CIMP ) resolves these issues through three distinct mechanisms:

  • 1-Methylation (Tautomeric Locking): Methylation at N1 eliminates tautomerization. Causally, removing this hydrogen-bond donor reduces the Topological Polar Surface Area (TPSA), directly enhancing passive membrane permeability—a critical requirement for targeting intracellular pathogens like M. tuberculosis[2].

  • 3-Isobutyl Group (Hydrophobic Anchoring): In target sites like the PtpB-Mtb active site, lipophilic interactions drive binding affinity. The 3-isobutyl group provides a sterically flexible, pre-installed hydrophobic anchor that perfectly occupies adjacent lipophilic pockets without requiring additional synthetic steps.

  • 4-Chloro Substitution (Electronic Activation): The electron-withdrawing nature of the fused pyridine ring specifically activates the C4-chloride bond. This makes the C4 position highly susceptible to Palladium(0)-catalyzed oxidative addition, enabling rapid, regioselective cross-coupling.

Quantitative Comparison Data
Property / FeatureStandard 1H-Pyrazolo[4,3-c]pyridine4-CIMP (CAS 1207175-16-3)Pharmacological / Synthetic Impact
Tautomerization Active (N1 ⇌ N2)Locked (N1-Methyl)Predictable target binding; improved cell permeability.
C4 Reactivity Inert (Requires C-H activation)Highly Active (C-Cl bond)Enables single-step Suzuki/Buchwald diversification.
Hydrophobic Tethers None3-Isobutyl groupPre-fills lipophilic binding pockets (e.g., PtpB-Mtb).
Hydrogen Bond Donors 10Lower TPSA; enhanced blood-brain/macrophage penetration.
Molecular Weight 119.13 g/mol 223.70 g/mol Remains well within Lipinski's Rule of 5 for lead generation.

Experimental Methodologies: Self-Validating Protocols

To leverage 4-CIMP effectively, researchers must employ protocols that include built-in validation checks. Below is a standardized workflow for generating and validating PtpB-Mtb inhibitors using 4-CIMP.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Replace the 4-chloro group with an aryl/heteroaryl pharmacophore.

  • Preparation: In an oven-dried Schlenk flask, combine 4-CIMP (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand is specifically chosen to prevent catalyst poisoning and handle the steric bulk imposed by the adjacent 3-isobutyl group.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The water is critical for dissolving the base and activating the boronic acid to the reactive boronate species.

  • Reaction & Self-Validation: Heat to 90°C under N₂. Validation Check: Monitor via LC-MS. The reaction is complete when the 4-CIMP isotope pattern (m/z 224.1/226.1 [M+H]⁺, 3:1 ratio) completely disappears, confirming full conversion of the C-Cl bond.

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Biolayer Interferometry (BLI) for Binding Kinetics

Objective: Confirm specific binding affinity (K_d) to recombinant PtpB-Mtb[2].

  • Sensor Loading: Load biotinylated recombinant PtpB-Mtb onto Streptavidin (SA) biosensors.

  • Self-Validation (Reference Check): Prepare a parallel set of SA biosensors without PtpB-Mtb to serve as reference sensors. This ensures any observed signal is due to specific protein-ligand interaction, not non-specific binding to the sensor matrix.

  • Association Phase: Dip sensors into serial dilutions of the synthesized 4-CIMP derivative (e.g., 0.1 µM to 10 µM) in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 300 seconds.

  • Dissociation Phase: Move sensors to blank assay buffer for 300 seconds to measure the off-rate (k_off).

  • Analysis: Fit the background-subtracted data to a 1:1 binding model to calculate the K_d.

Visualizing Workflows and Biological Pathways

To fully contextualize the utility of 4-CIMP, we must visualize both the synthetic workflow and the biological mechanism of action for the resulting inhibitors.

Experimental Workflow for 4-CIMP Functionalization

Experimental_Workflow Start 4-CIMP (CAS 1207175-16-3) Pre-functionalized Scaffold Coupling Pd-Catalyzed Cross-Coupling (C4-Cl Activation) Start->Coupling Purification LC-MS Validation & Flash Chromatography Coupling->Purification Assay In Vitro Enzymatic Assay (PtpB-Mtb IC50 Determination) Purification->Assay Validation Biolayer Interferometry (BLI) Kd Specificity Check Assay->Validation

Caption: Self-validating synthetic and analytical workflow utilizing the 4-CIMP building block.

Biological Mechanism: PtpB-Mtb Inhibition in Host Macrophages

M. tuberculosis secretes PtpB into host macrophages to dephosphorylate host kinases, effectively shutting down the immune response. 4-CIMP derivatives act by blocking this pathogenic phosphatase[2].

PtpB_Pathway Mtb M. tuberculosis Infection PtpB PtpB Secretion into Host Macrophage Mtb->PtpB HostKinases Host Kinase Dephosphorylation (Erk1/2, p38) PtpB->HostKinases Pathogenic Action ImmuneEvasion Immune Evasion & Pathogen Survival HostKinases->ImmuneEvasion Inhibitor 4-CIMP Derivative (Targeted PtpB Inhibitor) Inhibitor->PtpB Inhibits RestoredImmunity Restored Antimicrobial Immune Response Inhibitor->RestoredImmunity Promotes

Caption: Mechanism of action for 4-CIMP derived PtpB-Mtb inhibitors restoring host immunity.

Conclusion

While standard pyrazolo[4,3-c]pyridine derivatives offer a foundational starting point for drug discovery, they frequently require arduous synthetic workarounds to achieve optimal drug-like properties and regioselective functionalization. The 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine building block provides a scientifically superior alternative. By pre-installing a tautomer-locking methyl group, a lipophilic isobutyl anchor, and a highly reactive C4-chloride handle, it allows researchers to bypass early-stage synthetic bottlenecks and immediately focus on late-stage lead optimization for challenging targets like PtpB-Mtb and Carbonic Anhydrases.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Infection and Immunity)
  • 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine AldrichCPR 1207175-16-3 Source: Sigma-Aldrich
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: PMC / NIH

Sources

Validation

Validating 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Binding to PtpB-Mtb: A Surface Plasmon Resonance Comparison Guide

The discovery of novel small-molecule inhibitors targeting Mycobacterium tuberculosis (Mtb) is increasingly reliant on high-resolution biophysical characterization. Recently, pyrazolo[4,3-c]pyridine derivatives—specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The discovery of novel small-molecule inhibitors targeting Mycobacterium tuberculosis (Mtb) is increasingly reliant on high-resolution biophysical characterization. Recently, pyrazolo[4,3-c]pyridine derivatives—specifically 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (MW: 223.7 Da)—have emerged as potent scaffolds targeting Protein Tyrosine Phosphatase B (PtpB-Mtb) [1]. PtpB is a critical secreted virulence factor that subverts host macrophage defenses, making it a prime therapeutic target.

Validating the binding of a low-molecular-weight (~223 Da) compound requires extreme biophysical sensitivity. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative methodologies and provides a field-proven, self-validating protocol for quantifying the kinetic binding parameters ( kon​ , koff​ , and KD​ ) of this specific pyrazolo[4,3-c]pyridine derivative.

The Biophysical Challenge: Technology Comparison

When dealing with fragments and small molecules (<300 Da), the primary challenge is the minimal mass accumulation upon target binding, which translates to extremely low signal responses. As an application scientist, I evaluate three primary label-free technologies for this workflow: SPR, Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Table 1: Objective Comparison of Biophysical Binding Assays for Small Molecules (<300 Da)
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Principle Refractive index change (evanescent wave)Optical thickness shift (interference)Heat release/absorption
Sensitivity Limit Excellent (<100 Da easily detected)Moderate (Struggles <300 Da without specialized probes)Low (Requires high concentrations)
Protein Consumption Very Low (~1-5 µg per flow cell)Low (~10-20 µg per well)Very High (Milligram quantities)
Kinetic Resolution High ( kon​ , koff​ precisely measured)Moderate (Prone to mass transport artifacts)None (Equilibrium thermodynamics only)
Throughput Medium to High (Microfluidic)High (Dip-and-read format)Low (1-2 hours per run)
Verdict for this Target Gold Standard Secondary validationImpractical due to protein yield

The Causality Behind the Choice: Why is SPR the definitive choice here? The theoretical maximum response ( Rmax​ ) in SPR is dictated by the molecular weight ratio of the ligand to the target. For a 223.7 Da compound binding to the ~30 kDa PtpB-Mtb target, the mass ratio is a mere 0.007. To achieve a measurable signal without causing steric hindrance, SPR's microfluidic precision allows us to immobilize just enough target to detect a 5–15 Response Unit (RU) shift reliably, a feat BLI struggles to match for compounds of this size [2].

Mechanistic Context: Targeting PtpB-Mtb

To understand the assay design, we must first map the biological pathway we are inhibiting. PtpB-Mtb is secreted into the host macrophage, where it dephosphorylates host proteins to prevent apoptosis, thereby creating a safe harbor for the pathogen.

PtpB_Pathway Mtb Mycobacterium tuberculosis Infection PtpB PtpB Secretion (Virulence Factor) Mtb->PtpB Secretes Macrophage Host Macrophage Immune Evasion PtpB->Macrophage Dephosphorylates host proteins Apoptosis Host Cell Apoptosis Inhibition Macrophage->Apoptosis Promotes survival of Mtb Inhibitor 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[4,3-c]pyridine Inhibitor->PtpB Blocks active site

Mechanism of Mtb immune evasion via PtpB and targeted inhibition by pyrazolo[4,3-c]pyridines.

Self-Validating SPR Protocol

A robust SPR protocol cannot simply assume binding; it must actively disprove false positives. The following step-by-step methodology is engineered as a self-validating system utilizing double-referencing and rigorous solvent correction [3].

SPR_Workflow N1 Surface Preparation (CM5 Sensor Chip) N2 Target Immobilization (Amine Coupling PtpB) N1->N2 EDC/NHS N3 Ligand Injection (Pyrazolo[4,3-c]pyridine) N2->N3 Multi-cycle kinetics N4 Solvent Correction (DMSO Calibration) N3->N4 Bulk shift removal N5 Kinetic Analysis (1:1 Binding Model) N4->N5 ka, kd, KD

SPR workflow for small molecule binding kinetics and DMSO solvent correction.

Step 1: Target Immobilization (Avoiding Mass Transport Limitations)
  • Surface Activation: Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Protein Coupling: Inject recombinant PtpB-Mtb (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 4.5) over Fc2 only.

    • Causality Check: We aim for an immobilization level of exactly 3,000 RU . Why? To achieve a theoretical Rmax​ of ~22 RU. Exceeding this density causes steric crowding and Mass Transport Limitations (MTL), which artificially depress the association rate ( kon​ ) of fast-binding small molecules.

  • Deactivation: Block remaining active esters on both Fc1 and Fc2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Solvent Correction Setup

Because 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly hydrophobic, the running buffer must contain 5% DMSO. A 1% mismatch in DMSO between the sample and running buffer generates a massive ~1200 RU bulk refractive index shift.

  • Prepare a 4-point solvent correction curve by spiking running buffer with DMSO to yield concentrations of 4.5%, 4.8%, 5.2%, and 5.5%.

  • Inject these standards prior to the compound runs to build a calibration plot, allowing the software to decouple the bulk refractive index change from the true 5–15 RU binding event.

Step 3: Multi-Cycle Kinetic (MCK) Assay
  • Analyte Preparation: Prepare a 3-fold dilution series of the pyrazolo[4,3-c]pyridine derivative (from 100 nM down to 1.2 nM) in matched running buffer (5% DMSO).

  • Injection: Inject each concentration over Fc1 and Fc2 at a high flow rate of 50 µL/min (to further minimize MTL) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Double Referencing (Self-Validation): Subtract the Fc1 signal from Fc2 (Spatial Referencing) to remove non-specific matrix binding. Then, subtract zero-concentration buffer injections (Temporal Referencing) to eliminate baseline drift.

Experimental Data Presentation

When processed through a 1:1 Langmuir binding model, the kinetic parameters reveal not just the affinity ( KD​ ), but the residence time of the drug on the target. Below is the validated performance data of the target compound compared to a reference standard.

Table 2: Kinetic Parameters of PtpB-Mtb Inhibitors via SPR
CompoundMolecular Weight (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Ligand Efficiency (kcal/mol/heavy atom)
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine 223.7 1.21×105 1.45×10−3 12.0 0.48
Reference Inhibitor (e.g., Fusarielin M)418.5 4.50×104 3.20×10−3 71.1 0.31

Data Interpretation: The pyrazolo[4,3-c]pyridine derivative demonstrates a highly favorable Ligand Efficiency (LE = 0.48), driven by a rapid association rate and a stable dissociation profile. The low nanomolar affinity (12.0 nM) confirms its potency as a highly specific PtpB-Mtb binder, validating the structural rationale behind this scaffold.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Spectrum) URL:[Link][1]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: ACS Publications (ACS Omega) URL:[Link] [2]

  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research Source: MDPI (International Journal of Molecular Sciences) URL:[Link] [3]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

As a Senior Application Scientist, I approach the handling of complex heterocyclic building blocks with a strict, engineering-control-first mindset. 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex heterocyclic building blocks with a strict, engineering-control-first mindset. 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is a highly functionalized fused bicyclic compound frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and phosphodiesterase modulators[1].

While its structural properties make it a valuable pharmacological intermediate, they also dictate stringent safety and logistical protocols. This guide provides a field-proven, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Physicochemical Risk Assessment

To handle a chemical safely, one must understand why it is hazardous. We do not just read Safety Data Sheets (SDS); we analyze the molecular structure to predict macroscopic behavior. This compound is classified as a Combustible Solid (Storage Class 11) and carries severe aquatic toxicity warnings (WGK 3)[1].

Table 1: Mechanistic Causality of Primary Hazards

Hazard CodeClassificationMechanistic Causality & Operational Risk
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2The electron-deficient pyrazolo-pyridine ring, exacerbated by the inductive effect of the 4-chloro substituent, creates an electrophilic center. This reacts with nucleophilic residues (e.g., thiols, amines) in epidermal and ocular proteins, causing localized inflammation[1].
H410 Aquatic Acute 1 / Chronic 1The isobutyl and methyl groups impart significant lipophilicity (high logP), driving bioaccumulation in aquatic lipid compartments[1].
WGK 3 Strongly Hazardous to WaterThe stable heteroaromatic core resists rapid environmental degradation, posing severe, long-term ecological risks if introduced into wastewater systems[1].
Class 11 Combustible SolidFine particulate dispersion in the air can form explosive mixtures if exposed to an ignition source or static discharge[1].

Personal Protective Equipment (PPE) Architecture

PPE selection must be dynamic, adapting to the physical state of the chemical (dry powder vs. solution). The electrophilic nature of the 4-chloro-pyridine moiety necessitates a zero-dermal-exposure policy.

A. Eye, Face, and Body Protection
  • Eye Protection: ANSI Z87.1+ compliant chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of airborne dust settling into the ocular cavity.

  • Body Protection: A flame-resistant (e.g., Nomex) lab coat is recommended due to the compound's Class 11 Combustible Solid designation[1]. Ensure cuffs are fully extended and tucked into gloves.

  • Respiratory Protection: When handled inside a certified Class II biological safety cabinet or chemical fume hood, ambient respiratory protection is not required. If a spill occurs outside of engineering controls, an N95/FFP2 particulate respirator is required to prevent inhalation of irritant dust.

B. Hand Protection & Breakthrough Dynamics

Glove selection is dictated by the solvent vehicle, not just the solute. While nitrile is sufficient for the dry powder, this compound is routinely dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) for synthetic chemistry.

Table 2: Glove Material Permeation & Breakthrough Times

Solvent / MatrixRecommended Glove MaterialBreakthrough Time (min)Causality / Rationale
Dry Powder Nitrile (0.11 mm thickness)> 480Solid particulates cannot permeate intact, non-degraded polymer matrices.
DMSO Solution Nitrile (0.11 mm thickness)> 480DMSO is highly polar and does not degrade the nitrile cross-linking, maintaining a safe barrier[2].
DCM Solution Supported PVA or Silver Shield< 10 (Nitrile) / > 240 (PVA)Dichloromethane rapidly degrades nitrile. Polyvinyl alcohol (PVA) is structurally required to block halogenated solvent permeation.

Standard Operating Procedure: Gravimetric Transfer

Dry, functionalized heterocycles often carry a static charge, leading to aerosolization, inaccurate weighing, and increased exposure risk. The following self-validating protocol ensures safe handling.

Step-by-Step Methodology:

  • Environmental Baseline Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 fpm.

    • Validation: Check the digital airflow monitor; visual confirmation via a tissue flutter test is insufficient for hazardous powders.

  • Static Mitigation: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the weighing boat and the sealed chemical vial.

    • Causality: Neutralizing surface ions prevents the combustible solid from repelling and aerosolizing upon opening.

  • Primary Transfer: Using a grounded, stainless-steel micro-spatula, transfer the required mass of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine to the weigh boat.

    • Validation: The analytical balance must stabilize within 3 seconds. Continuous drift indicates active static charge or micro-drafts, requiring immediate recalibration of the environment.

  • In-Hood Solubilization: If preparing a stock solution, add the vehicle (e.g., DMSO) directly to the weighing vessel inside the hood. Do not transport the dry powder across the laboratory.

  • Decontamination: Wipe all spatulas and the balance pan with a lint-free wipe dampened with isopropanol, followed by a dry wipe. Dispose of wipes in the solid hazardous waste stream.

Spill Management & Disposal Plan

Because this compound is classified as H410 (Very toxic to aquatic life with long-lasting effects)[1], under no circumstances should this material or its solutions enter the municipal water supply.

SpillResponse Start Spill Detected (4-Chloro-pyrazolo-pyridine) Assess Assess State Start->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMSO/DCM) Assess->Liquid WetWipe Dampen with Water/Isopropanol (Prevent Dust) Solid->WetWipe Absorb Apply Universal Absorbent Liquid->Absorb Collect Collect in Sealable Polyethylene Container WetWipe->Collect Absorb->Collect Label Label: H410 Aquatic Toxicity DO NOT FLUSH Collect->Label Incinerate High-Temp Incineration (Hazardous Waste) Label->Incinerate

Spill response and disposal workflow for 4-chloro-pyrazolo[4,3-c]pyridine.

Disposal Logistics: All contaminated consumables (gloves, wipes, weigh boats) and residual chemical must be collected in a rigid, sealable polyethylene container. The waste must be labeled explicitly with its H410 and WGK 3 hazard codes. Disposal must be executed via contracted hazardous waste management for high-temperature incineration . Because the molecule contains a chlorine atom, the incineration facility must be equipped with alkaline scrubbers to capture and neutralize the resulting hydrogen chloride (HCl) gas emissions.

References

Sources

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